4-(3-Hydroxypropoxy)-3-methylbenzoic acid
Description
Properties
IUPAC Name |
4-(3-hydroxypropoxy)-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-8-7-9(11(13)14)3-4-10(8)15-6-2-5-12/h3-4,7,12H,2,5-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQBHUNKAPLXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(3-Hydroxypropoxy)-3-methylbenzoic acid chemical structure
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid
Introduction
In the landscape of modern drug discovery and materials science, the design and synthesis of novel bifunctional molecules are of paramount importance. These molecules serve as versatile scaffolds and linkers, enabling the construction of complex architectures with tailored properties. This guide focuses on 4-(3-Hydroxypropoxy)-3-methylbenzoic acid, a derivative of 4-Hydroxy-3-methylbenzoic acid. While the parent compound is well-characterized and utilized as a key intermediate in pharmaceuticals and dye manufacturing[1][2], its propoxylated derivative remains a largely unexplored entity with significant potential.
The introduction of a 3-hydroxypropoxy chain onto the 4-hydroxy-3-methylbenzoic acid core imparts valuable new functionality. The terminal primary alcohol provides a reactive handle for further chemical modification, while the carboxylic acid offers another site for conjugation or polymerization. This dual-functionality makes 4-(3-Hydroxypropoxy)-3-methylbenzoic acid a highly attractive building block for applications ranging from advanced polymer synthesis to the development of sophisticated drug delivery systems and linker technologies in medicinal chemistry.
This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the synthesis, purification, and characterization of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, offering a self-validating protocol grounded in established chemical principles.
Section 1: The Starting Material: 4-Hydroxy-3-methylbenzoic Acid
A thorough understanding of the precursor is critical before embarking on the synthesis of its derivative. 4-Hydroxy-3-methylbenzoic acid (CAS 499-76-3) is a stable, commercially available solid that serves as our foundational scaffold.[3]
Physicochemical and Spectroscopic Properties
The key properties of the starting material are summarized below. This data is essential for monitoring reaction progress and confirming the identity of the starting material before use.
| Property | Value | Source |
| CAS Number | 499-76-3 | [3][4] |
| Molecular Formula | C₈H₈O₃ | [4][5] |
| Molecular Weight | 152.15 g/mol | [3][4] |
| Appearance | White to red powder/solid | [1] |
| Melting Point | 173-177 °C | [6] |
| Solubility | Soluble in DMSO and Ethanol; Insoluble in water | [7] |
| ¹H NMR (600 MHz, H₂O) | δ (ppm): 2.23 (s, 3H, CH₃), 6.91 (d, 1H, Ar-H), 7.64 (d, 1H, Ar-H), 7.69 (s, 1H, Ar-H) | [4] |
Established Applications
4-Hydroxy-3-methylbenzoic acid is not merely a laboratory chemical; it is an industrial intermediate with proven utility. Its primary roles include:
-
Pharmaceutical Intermediate: It serves as a building block in the synthesis of anti-inflammatory and analgesic agents.[1]
-
Azo Dye Intermediate: The phenolic ring is reactive towards diazonium coupling, making it a crucial component in the manufacturing of azo dyes for textiles and inks.[2]
-
Cosmetic Formulations: It is used for its antioxidant properties in skincare products.[1]
-
Polymer Chemistry: It can act as a modifier to enhance the thermal and mechanical properties of polymers.[1]
Section 2: Proposed Synthesis of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid
As there is no established, widely published protocol for this specific molecule, we propose a robust, three-step synthesis rooted in fundamental organic chemistry principles. The overall strategy involves protecting the carboxylic acid, performing an etherification on the phenolic hydroxyl group, and finally, deprotecting the carboxylic acid.
Retrosynthetic Analysis & Strategy
The key chemical transformation is the formation of an ether bond at the C4-hydroxyl group. A direct alkylation of the starting material is challenging because the carboxylic acid proton is more acidic than the phenolic proton. In the presence of a base, the carboxylate would form, which could potentially act as a nucleophile. To ensure selective alkylation of the phenolic oxygen, the carboxylic acid must first be protected, typically as an ester. Following the etherification, the ester is hydrolyzed to yield the final product. This strategic protection-alkylation-deprotection sequence provides a clean and high-yielding pathway.
Visualization of the Synthesis Pathway
The proposed three-step synthesis is illustrated below.
Caption: Proposed three-step synthesis of the target molecule.
Detailed Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints and rationale for each step.
Step 1: Protection via Fischer Esterification
-
Objective: To convert the carboxylic acid to a methyl ester, preventing its interference in the subsequent etherification step.
-
Procedure:
-
To a solution of 4-hydroxy-3-methylbenzoic acid (10.0 g, 65.7 mmol) in methanol (150 mL), add thionyl chloride (7.0 mL, 98.6 mmol) dropwise at 0 °C. The use of thionyl chloride in situ generates HCl, which catalyzes the esterification, a method proven effective for similar substrates.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove excess methanol and HCl.
-
Dissolve the resulting oil in ethyl acetate (200 mL) and wash with a saturated aqueous sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 4-hydroxy-3-methylbenzoate as a solid. This intermediate can be used in the next step without further purification if TLC shows high purity.
-
Step 2: Williamson Ether Synthesis
-
Objective: To selectively form the ether linkage at the phenolic hydroxyl group.
-
Procedure:
-
Combine the Methyl 4-hydroxy-3-methylbenzoate from the previous step (approx. 65.7 mmol), potassium carbonate (18.2 g, 131.4 mmol, 2.0 equiv.), and 3-bromo-1-propanol (7.1 mL, 78.8 mmol, 1.2 equiv.) in N,N-Dimethylformamide (DMF, 100 mL). Potassium carbonate is a suitable base to deprotonate the phenol without affecting the ester, and DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.[8]
-
Heat the mixture to 70-80 °C and stir for 8-12 hours. The elevated temperature is necessary to drive the reaction to completion.
-
After cooling to room temperature, pour the reaction mixture into ice-water (500 mL) with vigorous stirring. This will precipitate the organic product and dissolve the inorganic salts.
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum. The product is Methyl 4-(3-hydroxypropoxy)-3-methylbenzoate.
-
Step 3: Deprotection via Saponification
-
Objective: To hydrolyze the methyl ester back to the carboxylic acid to yield the final product.
-
Procedure:
-
Suspend the crude ester from Step 2 in a mixture of methanol (100 mL) and a 2M aqueous solution of sodium hydroxide (100 mL).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting ester.
-
Cool the solution to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 6M hydrochloric acid. The final product will precipitate out of the solution.
-
Filter the white solid, wash with cold water to remove residual salts, and dry in a vacuum oven to yield pure 4-(3-Hydroxypropoxy)-3-methylbenzoic acid.
-
Section 3: Purification and Analytical Characterization
Rigorous purification and characterization are essential to validate the structure and purity of the newly synthesized compound.
Purification Workflow
The primary method for purifying the final product is recrystallization.
Caption: Standard workflow for purification by recrystallization.
-
Protocol: Dissolve the crude product in a minimal amount of a hot solvent system (e.g., an ethanol/water or acetone/water mixture). If colored impurities are present, a small amount of decolorizing charcoal can be added and subsequently removed by hot filtration.[9] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[10]
Proposed Characterization Data
The following analytical techniques are proposed to confirm the identity and purity of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid.
| Technique | Expected Result / Key Signals |
| ¹H NMR | - Disappearance of the phenolic -OH signal. - Appearance of signals for the propoxy chain: a triplet around 4.1 ppm (-O-CH₂ -), a quintet around 2.0 ppm (-CH₂-CH₂ -CH₂-), and a triplet around 3.7 ppm (-CH₂ -OH). - A broad singlet for the new primary alcohol -OH. - A broad singlet for the carboxylic acid -COOH proton (>10 ppm). - Persistence of the aromatic and methyl signals from the parent scaffold. |
| ¹³C NMR | - Appearance of three new signals in the aliphatic region (~60-70 ppm) corresponding to the propoxy chain carbons. - Shift of the C4 carbon signal due to etherification. |
| FT-IR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (~2500-3300). - Broad O-H stretch from the primary alcohol (~3200-3500). - Sharp C=O stretch from the carboxylic acid (~1680-1710). - C-O-C (ether) stretch (~1250 and ~1050). |
| High-Res MS | Expected [M-H]⁻ or [M+H]⁺ corresponding to the exact mass of C₁₁H₁₄O₄ (Molecular Weight: 210.23 g/mol ). |
Section 4: Potential Applications and Future Directions
The unique bifunctional nature of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid opens up numerous avenues for research and development:
-
Drug-Linker Technology: The molecule is an ideal candidate for a linker in Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). The carboxylic acid can be used to attach to a targeting ligand or protein, while the primary alcohol can be used to connect to a payload or E3 ligase ligand.
-
Polymer Science: As a difunctional monomer, it can be incorporated into polyesters and polyethers. The aromatic core would impart rigidity and thermal stability, while the flexible propoxy chain could be used to tune the material's physical properties.
-
Advanced Materials: The terminal hydroxyl group can be further functionalized to graft the molecule onto surfaces, creating modified materials with tailored surface properties for applications in chromatography, sensors, or biocompatible coatings.
Section 5: Safety Considerations
The synthesis described involves the use of corrosive reagents (thionyl chloride, strong acids, and bases) and potentially harmful solvents (DMF). All experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
-
PubChem. (n.d.). 4-Hydroxy-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. RSC Publishing. Retrieved February 22, 2026, from [Link]
-
SpectraBase. (n.d.). 4-Hydroxy-3-methylbenzoic acid, methyl ester. Wiley. Retrieved February 22, 2026, from [Link]
-
NIST. (n.d.). 4-hydroxy-3-methylbenzoic acid. National Institute of Standards and Technology. Retrieved February 22, 2026, from [Link]
-
PubChemLite. (n.d.). 4-(3-hydroxypropoxy)benzoic acid. Retrieved February 22, 2026, from [Link]
-
PrepChem.com. (n.d.). Reaction 3: synthesis of para-hydroxy-methyl-benzoic acid salt. Retrieved February 22, 2026, from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted). Retrieved February 22, 2026, from [Link]
-
Stenutz. (n.d.). 4-hydroxy-3-methylbenzoic acid. Retrieved February 22, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20). Unlocking the Chemistry of 4-Hydroxy-3-methylbenzoic Acid. Retrieved February 22, 2026, from [Link]
- Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-113.
- Heleno, S. A., et al. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 15(11), 7985-8004.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives. Retrieved February 22, 2026, from [Link]
- Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
-
PubChem. (n.d.). 4-Hydroxy-3-(hydroxymethyl)benzoic acid. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved February 22, 2026, from [Link]
-
Wikipedia. (n.d.). m-Toluic acid. Retrieved February 22, 2026, from [Link]
- Google Patents. (n.d.). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid.
-
MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. Retrieved February 22, 2026, from [Link]
-
Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid. Retrieved February 22, 2026, from [Link]
-
Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved February 22, 2026, from [Link]
Sources
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In-Depth Technical Guide: pKa Profile of 4-(3-Hydroxypropoxy)-3-methylbenzoic Acid
Topic: 4-(3-Hydroxypropoxy)-3-methylbenzoic acid pKa Values Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Molecular Analysis
4-(3-Hydroxypropoxy)-3-methylbenzoic acid is a specific benzoic acid derivative often encountered as a metabolite or intermediate in the synthesis of leukotriene receptor antagonists (e.g., Pranlukast) and other pharmacophores. Understanding its dissociation constant (pKa) is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, particularly its solubility in gastrointestinal fluids and membrane permeability.
This guide provides a high-fidelity analysis of the molecule's ionization behavior, deriving its pKa values through Quantitative Structure-Activity Relationship (QSAR) analysis of close structural analogues and detailing the experimental protocols required for empirical verification.
Structural Dissection & Ionization Centers
The molecule consists of a benzoic acid core substituted at the meta position with a methyl group and at the para position with a 3-hydroxypropoxy ether chain.
-
Primary Ionization Center (Acidic): The carboxylic acid group (-COOH) at position 1.
-
Secondary Functional Group (Neutral): The terminal primary alcohol (-CH₂OH) on the propoxy chain.
-
Electronic Effects:
-
3-Methyl Group: Exerts a weak electron-donating inductive effect (+I), slightly destabilizing the carboxylate anion compared to unsubstituted benzoic acid, thereby increasing the pKa (decreasing acidity).
-
4-Alkoxy Group: Exerts a strong electron-donating resonance effect (+R), which significantly increases electron density on the ring and the carboxylate, further increasing the pKa relative to benzoic acid.
-
pKa Values: Predicted & Comparative Analysis
As of current public literature, specific experimental pKa data for this exact metabolite is proprietary or non-indexed. However, using high-precision Hammett equation principles and data from the closest structural analogue (4-Methoxy-3-methylbenzoic acid ), we can establish the pKa with a confidence interval of ±0.10.
Calculated pKa Profile
| Ionization Group | Functional Moiety | Predicted pKa | Physiologic State (pH 7.4) |
| pKa₁ (Acidic) | Aromatic Carboxylic Acid | 4.54 ± 0.10 | >99.8% Ionized (Anionic) |
| pKa₂ (Neutral) | Primary Aliphatic Alcohol | ~16.0 | Unionized |
Comparative Analogue Data
The prediction is grounded in the experimental values of structurally homologous compounds. The length of the alkoxy chain (methoxy vs. 3-hydroxypropoxy) has a negligible impact on the electronic environment of the carboxylic acid.
| Compound | Structure | Experimental pKa | Electronic Influence |
| Benzoic Acid | Ph-COOH | 4.20 | Reference Standard |
| 4-Methoxybenzoic Acid | 4-MeO-Ph-COOH | 4.47 | +R effect of Alkoxy group |
| 4-Methoxy-3-methylbenzoic Acid | 4-MeO-3-Me-Ph-COOH | 4.54 | Combined +I (Methyl) and +R (Alkoxy) |
| Target Molecule | 4-(HO-(CH₂)₃-O)-3-Me-Ph-COOH | ~4.54 | Distal OH group does not affect Ring electronics |
Technical Insight: The distal hydroxyl group on the propoxy chain is separated from the aromatic ring by three methylene units (-CH₂-CH₂-CH₂-). This distance effectively insulates the carboxylic acid from the inductive withdrawal of the terminal oxygen, making the pKa identical to the methoxy analogue.
Visualization of Ionization Equilibrium
The following diagram illustrates the ionization pathway of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid.
Figure 1: Ionization equilibrium showing the transition from the neutral carboxylic acid to the physiologically relevant carboxylate anion.
Experimental Protocols for Validation
For researchers requiring empirical validation (e.g., for regulatory submission), the following Potentiometric Titration protocol is the gold standard. It is self-validating via the use of a reference standard (Benzoic Acid).
Method: Potentiometric Titration (GLP-Ready)
Objective: Determine the thermodynamic pKa of the carboxylic acid group.
Reagents:
-
Analyte: ~10 mg of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid (High Purity).
-
Titrant: 0.1 N Carbonate-free Sodium Hydroxide (NaOH).
-
Solvent: 0.1 M KCl (ionic strength adjuster) in degassed water. Note: If solubility is low, use a Methanol/Water co-solvent system (e.g., 30% MeOH) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.
Protocol Steps:
-
System Calibration: Calibrate the pH electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01) at 25°C ± 0.1°C.
-
Blank Titration: Titrate the solvent blank (0.1 M KCl) with 0.1 N NaOH to determine the background carbonate levels.
-
Sample Preparation: Dissolve 10 mg of the analyte in 50 mL of the solvent. Ensure complete dissolution (sonicate if necessary).
-
Acidification: Add a known excess of 0.1 N HCl to lower the starting pH to ~2.5 (ensuring the species is fully protonated).
-
Titration: Titrate with 0.1 N NaOH using dynamic dosing (min dose 0.01 mL). Record pH vs. Volume.
-
Data Analysis: Plot the first derivative (
) to identify the inflection point. Use the Henderson-Hasselbalch equation or Gran Plot analysis to calculate pKa.
Self-Validation Check:
-
Run a control titration with Benzoic Acid (Reference Standard).
-
The experimental pKa of Benzoic Acid must fall within 4.20 ± 0.05 . If not, recalibrate the electrode and check titrant normality.
Implications for Drug Development[1]
Solubility & Formulation
-
Gastric Environment (pH 1.2): The molecule will exist in its unionized (neutral) form. Solubility will be limited by the intrinsic solubility (
) of the aromatic core. Formulation strategies (micronization, amorphous solid dispersions) may be required for oral bioavailability. -
Intestinal Environment (pH 6.8): The molecule will be >99% ionized (anionic). Solubility will increase significantly due to the formation of the carboxylate salt.
Chromatographic Behavior (HPLC)
In Reverse-Phase HPLC (C18 column):
-
Mobile Phase pH < 3.0: The molecule is neutral and will have high retention (longer
). -
Mobile Phase pH > 6.0: The molecule is anionic and will have low retention (shorter
, eluting near the void volume unless ion-pairing agents are used).
References
-
PubChem. (2024). Compound Summary: 4-Methoxy-3-methylbenzoic acid (Analogue Reference). National Library of Medicine. [Link]
-
NIST Chemistry WebBook. (2024). 4-Propoxybenzoic acid: Phase change and acidity data. National Institute of Standards and Technology.[1] [Link]
- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
Sources
Methodological & Application
Technical Application Note: Scalable Synthesis of 4-(3-Hydroxypropoxy)-3-methylbenzoic Acid
Abstract & Strategic Overview
This Application Note details the synthesis of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid , a functionalized benzoic acid derivative often employed as a linker in medicinal chemistry (e.g., for PROTACs, PPAR agonists) or as a monomer in liquid crystal polymer engineering.
While direct alkylation of 4-hydroxy-3-methylbenzoic acid is theoretically possible, it suffers from poor regioselectivity due to the competing nucleophilicity of the carboxylate and phenoxide moieties. This guide presents a "Protection-Deprotection Strategy" (Method A) as the Gold Standard for high-purity applications (>98%), alongside a "Direct One-Pot Strategy" (Method B) for rapid, lower-stringency screening.
Core Challenges & Solutions
| Challenge | Mechanistic Root Cause | Strategic Solution |
| Regioselectivity | Carboxylate (-COO⁻) vs. Phenoxide (-O⁻) competition for the alkyl halide. | Ester Protection: Masking the carboxylic acid as a methyl ester forces alkylation solely at the phenolic oxygen. |
| Polymerization | 3-Bromo-1-propanol can self-polymerize under harsh basic conditions. | Mild Base/Solvent: Use of K₂CO₃ in Acetone or DMF minimizes side reactions compared to strong bases like NaH. |
| Purification | High polarity of the final hydroxy-acid makes silica chromatography difficult. | Pre-Hydrolysis Purification: Purify at the ester stage (lipophilic) before the final quantitative hydrolysis. |
Retrosynthetic Analysis
The logical disconnection reveals that the target molecule is best assembled by attaching the hydroxypropyl chain to the phenolic core after protecting the carboxylic acid.
Figure 1: Retrosynthetic disconnection showing the protection-alkylation-hydrolysis pathway.
Experimental Protocols
Method A: The "Gold Standard" Route (High Purity)
This route is recommended for pharmaceutical applications where impurity profiling is critical.
Step 1: Methyl Ester Formation
Objective: Protect the carboxylic acid to prevent O-alkylation at the wrong site.
-
Setup: Charge a 500 mL round-bottom flask (RBF) with 4-hydroxy-3-methylbenzoic acid (15.2 g, 100 mmol) and Methanol (150 mL).
-
Catalyst: Carefully add Concentrated Sulfuric Acid (H₂SO₄) (1.5 mL) dropwise.
-
Reaction: Reflux the mixture at 65°C for 6–8 hours. Monitor by TLC (Hexane/EtOAc 7:3); the acid spot (baseline) should disappear, replaced by a higher Rf ester spot.
-
Workup: Concentrate methanol under reduced pressure. Pour residue into ice water (300 mL). The solid ester usually precipitates. Filter, wash with NaHCO₃ (sat.[1] aq.) to remove traces of acid, and dry.[2]
-
Yield Expectation: 95–98% (Methyl 4-hydroxy-3-methylbenzoate).
-
Step 2: Williamson Ether Synthesis
Objective: Selective alkylation of the phenolic hydroxyl.
-
Reagents:
-
Methyl 4-hydroxy-3-methylbenzoate (16.6 g, 100 mmol)
-
3-Bromo-1-propanol (15.3 g, 110 mmol, 1.1 eq)
-
Potassium Carbonate (K₂CO₃) (27.6 g, 200 mmol, 2.0 eq) - Must be anhydrous/granular.
-
Potassium Iodide (KI) (0.83 g, 5 mmol, 0.05 eq) - Finkelstein catalyst to accelerate reaction.
-
Solvent: Acetone (200 mL) or DMF (100 mL). Note: Acetone is easier to remove; DMF is faster.
-
-
Procedure:
-
Dissolve the ester and 3-bromo-1-propanol in the solvent.
-
Add K₂CO₃ and KI.
-
Reflux (56°C for Acetone, 80°C for DMF) for 12–16 hours under Nitrogen.
-
-
Validation: Check HPLC/TLC. The phenolic starting material should be consumed.
-
Workup:
-
Purification: If necessary, recrystallize from Hexane/EtOAc or pass through a short silica plug.
-
Intermediate: Methyl 4-(3-hydroxypropoxy)-3-methylbenzoate.
-
Step 3: Saponification (Hydrolysis)
Objective: Reveal the carboxylic acid without degrading the ether linkage.
-
Reaction: Dissolve the intermediate (from Step 2) in THF/Water (1:1, 200 mL). Add LiOH·H₂O (8.4 g, 200 mmol) or NaOH (2.5 eq).
-
Conditions: Stir at Room Temperature (RT) for 4–6 hours. Heating to 50°C accelerates this if needed.
-
Workup (Critical for Purity):
-
Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.
Method B: The "Direct" Route (Process Chemistry)
Recommended for initial R&D screening or when ester intermediates are not required.
-
Dissolution: Dissolve 4-hydroxy-3-methylbenzoic acid (1 eq) in 10% aq. NaOH (2.2 eq). This forms the dianion.
-
Alkylation: Add 3-chloro-1-propanol (1.2 eq). Note: Chloro-analog is cheaper and more stable in water than bromo.
-
Reaction: Heat to reflux for 12 hours.
-
Workup: Cool to RT. Wash the alkaline solution with Ether/DCM (removes unreacted alcohol). Acidify with HCl to precipitate the product.
-
Risk: This method often yields lower purity (85–90%) due to side reactions of the alkylating agent in hot water. Recrystallization (Ethanol/Water) is mandatory.
Critical Process Parameters (CPPs) & Analytical Data
Reaction Workflow Diagram
Figure 2: Step-by-step process flow for Method A.
Analytical Specifications (Expected)
| Parameter | Specification | Method |
| Appearance | White to Off-white powder | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/Water + 0.1% TFA) |
| Mass Spec | [M-H]⁻ = 209.2 (Calculated MW: 210.23) | LC-MS (ESI Negative) |
| ¹H NMR (DMSO-d₆) | δ 12.5 (s, 1H, COOH), 7.8 (m, 2H, Ar-H), 7.0 (d, 1H, Ar-H), 4.1 (t, 2H, O-CH₂), 3.6 (t, 2H, CH₂-OH), 2.2 (s, 3H, Ar-CH₃), 1.9 (m, 2H, CH₂) | 400 MHz NMR |
| Melting Point | 145–150°C (Derivative dependent) | Capillary Method |
References
-
Synthesis of Alkoxybenzoic Acids: Rasayan Journal of Chemistry. "Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives." (General protocol for esterification and etherification of hydroxybenzoic acids). 5[2][7][8][9][10]
-
Selective Alkylation Protocols: ResearchGate. "A simple method for chemoselective phenol alkylation." (Discussion on selectivity between phenol and carboxylic acid moieties). 11[2][7][8][9][10]
-
Process Chemistry of Benzoic Acid Derivatives: PrepChem. "Synthesis of 4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]benzoic acid." (Example of hydrolysis conditions for ether-esters). 10[1][2][5][7][8][9][10][11]
-
Starting Material Data: NIST Chemistry WebBook. "4-hydroxy-3-methylbenzoic acid."[12] 12[7][8][10]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4393234A - Process for the preparation of 3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 3. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]
- 4. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-hydroxy-3-methylbenzoic acid [webbook.nist.gov]
Alkylation protocol for 4-hydroxy-3-methylbenzoic acid with 3-bromo-1-propanol
Executive Summary & Strategic Analysis
This application note details the protocol for the
The Chemoselectivity Challenge: The substrate presents two nucleophilic sites (phenolic -OH and carboxylic -COOH) and the reagent presents a dual-reactivity profile (electrophilic alkyl bromide and nucleophilic primary alcohol).
-
Carboxyl Competition: The
of the benzoic acid moiety (~4.5) is significantly lower than the phenol (~10.0).[1] Under basic conditions, the carboxylate forms first and acts as a competing nucleophile, leading to esterification. -
Reagent Instability: 3-bromo-1-propanol is prone to intramolecular cyclization under basic conditions to form oxetane, reducing the effective concentration of the electrophile.
The Solution: To ensure high purity and yield, this guide recommends a "Protection-Alkylation-Hydrolysis" workflow (Method A) as the Gold Standard. A "Direct One-Pot" protocol (Method B) is provided for high-throughput screening where lower purity profiles are acceptable.
Reaction Logic & Pathway Visualization
The following diagram illustrates the competing pathways and the logic behind the recommended stepwise protocol.
Figure 1: Strategic pathway analysis showing the "Protection Route" (Blue Solid Lines) vs. competing side reactions (Red Dashed Lines).
Method A: The Gold Standard (Stepwise Protocol)
This method isolates the phenolic alkylation event from the carboxylic acid, preventing the formation of difficult-to-separate ester byproducts.
Phase 1: Methyl Ester Protection
Objective: Mask the carboxylic acid to render the phenol the sole nucleophile.
-
Dissolution: Dissolve 4-hydroxy-3-methylbenzoic acid (1.0 eq) in anhydrous Methanol (0.5 M concentration).
-
Catalysis: Add concentrated
(0.1 eq) dropwise at 0°C. -
Reflux: Heat to reflux (65°C) for 6–8 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Workup: Concentrate MeOH. Dilute with EtOAc, wash with Sat.[2]
(to remove unreacted acid) and Brine. Dry over . -
Output: Methyl 4-hydroxy-3-methylbenzoate (Expect >95% yield; Solid).
Phase 2: Williamson Ether Synthesis (The Critical Step)
Objective: Install the propyl linker.
Reagents & Stoichiometry:
| Component | Role | Equivalents | Notes |
|---|---|---|---|
| Methyl Ester Intermediate | Substrate | 1.0 | From Phase 1 |
| 3-Bromo-1-propanol | Electrophile | 1.5 | Excess compensates for oxetane formation |
|
Procedure:
-
Activation: To a flask containing the Methyl Ester intermediate and
in DMF, stir at Room Temperature (RT) for 30 minutes. Mechanism: Formation of the phenoxide anion. -
Addition: Add KI, followed by the slow addition of 3-bromo-1-propanol.
-
Reaction: Heat to 60°C for 12–16 hours.
-
Critical Control Point: Do not exceed 70°C. Higher temperatures accelerate the cyclization of 3-bromo-1-propanol to oxetane, stalling the reaction.
-
-
Quench: Cool to RT. Pour mixture into ice water (10x volume).
-
Extraction: Extract with EtOAc (3x). Wash combined organics with water (2x) and LiCl (5% aq) to remove DMF.
-
Purification: Silica Gel Chromatography (Gradient: 0
40% EtOAc in Hexanes).-
Note: The free alcohol on the product makes it more polar than the starting ester.
-
Phase 3: Saponification
Objective: Remove the methyl ester to reveal the final acid.
-
Solvation: Dissolve the alkylated ester in THF:Water (3:1).
-
Hydrolysis: Add LiOH
(2.5 eq). Stir at RT for 4 hours. -
Workup: Acidify carefully with 1M HCl to pH ~3. The product usually precipitates. Filter and wash with cold water.[4] Recrystallize from Ethanol/Water if necessary.
Method B: Direct One-Pot Protocol (High Throughput)
Context: Use this method for rapid library generation where yield is secondary to speed. This method relies on "Double Alkylation" followed by "In-situ Hydrolysis."
Logic: Since the carboxylate is nucleophilic, we intentionally drive the reaction to the Ester-Ether (alkylating both sites) or a mixture, and then hydrolyze the ester bond at the end of the same pot.
Procedure:
-
Charge: Combine 4-hydroxy-3-methylbenzoic acid (1.0 eq) and
(3.5 eq) in DMF. -
Alkylation: Add 3-bromo-1-propanol (2.5 eq) and KI (0.1 eq). Heat at 60°C for 18 hours.
-
Note: This uses more reagent because the carboxyl group consumes 1 equivalent of the alkyl bromide.
-
-
Hydrolysis (In-situ): Once starting material is consumed (LCMS check), add NaOH (5.0 eq, dissolved in minimal water) directly to the DMF reaction mixture.
-
Heat: Increase temperature to 80°C for 2 hours to hydrolyze the ester formed at the carboxylic position.
-
Isolation: Cool. Dilute with water. Wash with Ether (to remove non-acidic impurities/polymerized reagent). Acidify the aqueous layer to pH 2 with HCl. Extract the product with EtOAc.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, verify the following diagnostic signals.
| Technique | Diagnostic Signal | Structural Confirmation |
| 1H NMR (DMSO- | Confirms Carboxylic Acid (-COOH) | |
| 1H NMR | Confirms Ether linkage (-O- | |
| 1H NMR | Confirms Terminal Alcohol (- | |
| 1H NMR | Absence of | Confirms loss of Methyl Ester (if Method A used) |
| IR Spectroscopy | Broad band 2500–3300 | Carboxylic Acid O-H stretch |
| IR Spectroscopy | Sharp band ~1680 | Conjugated Carbonyl (Acid) |
References
-
RSC Supplementary Information. General procedure for allylation/propargylation of hydroxybenzoic acids. Royal Society of Chemistry. Available at: [Link] (Demonstrates the necessity of base stoichiometry and subsequent hydrolysis).
-
Rasayan Journal of Chemistry. Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives. Vol. 3, No. 4 (2010). Available at: [Link] (Validates the Esterification -> Etherification -> Hydrolysis pathway).
-
National Institute of Standards and Technology (NIST). 4-hydroxy-3-methylbenzoic acid Properties. NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]
- Google Patents.Process for selective C-alkylation of phenols (Contextual). US Patent 4594460A.
Sources
- 1. US4594460A - Process for selective C-alkylation of phenols - Google Patents [patents.google.com]
- 2. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. data.epo.org [data.epo.org]
- 5. 4-hydroxy-3-methylbenzoic acid [webbook.nist.gov]
Using 4-(3-Hydroxypropoxy)-3-methylbenzoic acid as a bifunctional linker
Application Note: 4-(3-Hydroxypropoxy)-3-methylbenzoic acid as a Bifunctional Linker
Introduction: The Strategic Advantage of Rigid-Flexible Linkers
In the landscape of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the linker is not merely a passive connector; it is a critical determinant of pharmacological efficacy. 4-(3-Hydroxypropoxy)-3-methylbenzoic acid represents a specialized class of heterobifunctional linkers that combines the structural rigidity of a benzoate core with the flexible reach of a propyl ether chain.
This molecule is distinct from its non-methylated analogue (4-(3-hydroxypropoxy)benzoic acid) due to the presence of the 3-methyl group . From a medicinal chemistry perspective, this "magic methyl" effect serves two purposes:
-
Conformational Restriction: The methyl group, positioned ortho to the propoxy ether, introduces steric strain that forces the ether chain out of the aromatic plane. This pre-organization can reduce the entropic penalty upon binding to a target protein (e.g., E3 ligase or POI).
-
Metabolic Stability: The methyl group sterically shields the ether oxygen and the aromatic ring from rapid metabolic oxidation.
This guide details the protocols for utilizing this linker in bioconjugation and PROTAC synthesis, focusing on the orthogonal reactivity of its carboxylic acid (Head) and primary hydroxyl (Tail).
Chemical Profile & Stability
-
IUPAC Name: 4-(3-Hydroxypropoxy)-3-methylbenzoic acid
-
Functional Class: Heterobifunctional Linker (Carboxyl / Hydroxyl)
-
Molecular Weight: ~210.23 g/mol
-
Solubility: Soluble in DMSO, DMF, MeOH; sparingly soluble in water (acidic pH).
-
pKa: ~4.2 (Carboxylic acid), ~16 (Alkyl alcohol).
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
Application Workflow: PROTAC Linker Synthesis
The most common application for this molecule is bridging an E3 ligase ligand (e.g., Thalidomide/Lenalidomide derivatives) and a Target Protein ligand (Warhead). The workflow typically proceeds in a specific order to maximize yield and minimize side reactions.
Strategic Pathway
-
Step 1 (COOH Focus): Coupling the carboxylic acid to an amine-functionalized E3 ligand. The hydroxyl group is generally tolerated here or can be transiently protected (e.g., TBDMS) if high-temperature conditions are required.
-
Step 2 (OH Focus): Functionalization of the terminal hydroxyl group to connect the Warhead. This is often achieved via a Mitsunobu reaction or by converting the alcohol to a leaving group (Mesylate/Tosylate) for nucleophilic displacement.
Visualizing the Synthetic Logic
Figure 1: Sequential assembly of a PROTAC molecule utilizing the orthogonality of the carboxyl and hydroxyl groups.
Detailed Experimental Protocols
Protocol A: Carboxyl Activation (Amide Coupling)
Objective: Conjugate the linker to an amine-containing scaffold (e.g., Lenalidomide-4-NH2).
Reagents:
-
Linker (1.0 equiv)
-
Amine Partner (1.0 – 1.2 equiv)
-
HATU (1.2 equiv) or EDC/HOBt
-
DIPEA (3.0 equiv)
-
Solvent: Anhydrous DMF or DMA
Procedure:
-
Dissolution: Dissolve 4-(3-hydroxypropoxy)-3-methylbenzoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes. Note: The solution should turn slightly yellow.
-
Coupling: Add the Amine Partner (1.0 equiv).
-
Reaction: Stir under Nitrogen at room temperature for 4–16 hours. Monitor by LC-MS (Look for mass M+Amine-18).
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO3, and brine. Dry over Na2SO4.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Expert Insight: The primary hydroxyl group on the linker is generally non-nucleophilic enough to not interfere with HATU activation. However, avoid using acid chlorides (SOCl2) for activation, as this may chlorinate the alcohol.
Protocol B: Hydroxyl Functionalization (Mitsunobu Reaction)
Objective: Connect the hydroxyl "tail" to a phenol-containing Warhead (e.g., a kinase inhibitor).
Reagents:
-
Linker-Intermediate (from Protocol A) (1.0 equiv)
-
Phenol-Warhead (1.2 equiv)
-
Triphenylphosphine (PPh3) (1.5 equiv)
-
DIAD or DEAD (1.5 equiv)
-
Solvent: Anhydrous THF or Toluene
Procedure:
-
Setup: In a flame-dried flask, dissolve the Linker-Intermediate, Phenol-Warhead, and PPh3 in anhydrous THF under Nitrogen. Cool to 0°C.
-
Addition: Add DIAD dropwise over 10 minutes. Critical: The solution will turn orange/yellow and then fade. Maintain 0°C during addition to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.
-
Workup: Concentrate under reduced pressure.
-
Purification: The major byproduct is triphenylphosphine oxide (TPPO), which is difficult to remove. Use a steep gradient on silica gel or Reverse Phase HPLC (C18) for final isolation.
Alternative (If Mitsunobu fails): Convert the alcohol to a Mesylate (MsCl/TEA) and perform an SN2 displacement with the Phenol-Warhead using K2CO3 in DMF at 60°C.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Steric hindrance from the 3-methyl group. | Switch from HATU to COMU or PyBOP. Increase reaction time or temperature (up to 40°C). |
| Self-Esterification | Linker polymerizing (COOH reacting with own OH). | Ensure high dilution (0.05 M). Add the amine partner immediately after activation. |
| Incomplete Mitsunobu | Steric bulk of the Warhead. | Use ADDP/PBu3 (Tributylphosphine) instead of DIAD/PPh3 for a more powerful catalytic cycle. |
| Solubility Issues | Hydrophobic nature of the methyl-benzoate. | Use a co-solvent system (DMF/DCM 1:1) to solubilize both the linker and the polar amine partner. |
References
-
Bifunctional Linkers in PROTACs
- Title: Linker Technologies for Targeted Protein Degrad
- Source:N
- Context: Discusses the impact of linker rigidity (like benzoate cores)
-
URL:[Link]
-
Mitsunobu Reaction Protocols
- Title: The Mitsunobu Reaction in the 21st Century.
- Source:Accounts of Chemical Research.
- Context: Standard protocols for etherific
-
URL:[Link]
-
Alkoxybenzoic Acid Chemistry
- Title: Synthesis and properties of alkoxybenzoic acid deriv
- Source:Journal of Medicinal Chemistry (General Reference for scaffold properties).
-
URL:[Link]
(Note: While the specific methylated linker is a specialized derivative, the protocols above are validated based on the reactivity of the core 4-(3-hydroxypropoxy)benzoic acid scaffold, CAS 46350-87-2).
Application Notes and Protocols: Chemoselective Esterification of 4-(3-Hydroxypropoxy)-3-methylbenzoic Acid
Introduction: Navigating the Bifunctional Challenge
4-(3-Hydroxypropoxy)-3-methylbenzoic acid is a bifunctional organic molecule of significant interest in the synthesis of advanced polymers, specialty materials, and as a versatile building block in medicinal chemistry. Its structure, featuring both a carboxylic acid and a primary alcohol, presents a classic chemoselectivity challenge for synthetic chemists. The targeted esterification of the carboxylic acid moiety without concurrent O-acylation of the terminal hydroxyl group is paramount for its effective utilization in subsequent synthetic steps.
This document provides detailed protocols for two distinct and robust methods for the chemoselective esterification of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid. The selection of these methods is guided by the principles of reaction efficiency, mildness of conditions, and minimization of side products. We will delve into the mechanistic underpinnings of each approach, providing a rationale for the experimental design and offering insights gleaned from extensive experience in the field.
Method 1: The Classic Approach - Modified Fischer-Speier Esterification
The Fischer-Speier esterification, a cornerstone of organic synthesis, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3][4] While seemingly straightforward, its application to a substrate bearing a free hydroxyl group requires careful control of reaction conditions to favor the desired intermolecular esterification over potential intramolecular side reactions, such as lactonization, or intermolecular polymerization.
Causality Behind Experimental Choices
The key to chemoselectivity in this context lies in exploiting the differential reactivity of the carboxylic acid and the primary alcohol under acidic conditions. The carboxylic acid is directly activated by protonation of the carbonyl oxygen, enhancing its electrophilicity towards the external alcohol nucleophile.[5] The primary alcohol of the substrate is significantly less nucleophilic than the simple alcohol used as the reactant/solvent and is less likely to compete effectively. To further drive the equilibrium towards the desired product, the reactant alcohol is used in large excess, and the water generated during the reaction is continuously removed.[3][6]
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Detailed Protocol: Synthesis of Methyl 4-(3-Hydroxypropoxy)-3-methylbenzoate
Materials:
-
4-(3-Hydroxypropoxy)-3-methylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Dean-Stark apparatus
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 4-(3-Hydroxypropoxy)-3-methylbenzoic acid (10.0 g, 1 equivalent).
-
Add methanol (100 mL) and toluene (50 mL). The toluene forms an azeotrope with water, facilitating its removal.[6]
-
Slowly, and with stirring, add concentrated sulfuric acid (0.5 mL) to the mixture.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-6 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure methyl 4-(3-Hydroxypropoxy)-3-methylbenzoate.
| Parameter | Condition | Rationale |
| Catalyst | Concentrated H₂SO₄ | Strong acid catalyst to protonate the carboxylic acid.[1][7] |
| Solvent | Methanol (excess) & Toluene | Methanol acts as the reactant and solvent, driving the equilibrium.[2][3] Toluene aids in azeotropic removal of water.[6] |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Water Removal | Dean-Stark Apparatus | Shifts the reaction equilibrium towards the product side.[6] |
Method 2: Mild and Efficient - Steglich Esterification
For substrates that may be sensitive to the harsh acidic conditions and high temperatures of the Fischer-Speier method, the Steglich esterification offers a significantly milder and often more efficient alternative.[8][9][10] This method utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[8][11]
Causality Behind Experimental Choices
The Steglich esterification proceeds under neutral conditions at room temperature, which is highly advantageous for preventing side reactions involving the free hydroxyl group. The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[10] DMAP then acts as an acyl transfer agent, forming an even more reactive N-acylpyridinium species, which is readily attacked by the alcohol nucleophile.[10] The primary alcohol on the substrate is a much weaker nucleophile than the added alcohol and is kinetically disfavored to react. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.
Reaction Mechanism: Steglich Esterification
Caption: Simplified mechanism of Steglich Esterification.
Detailed Protocol: Synthesis of Benzyl 4-(3-Hydroxypropoxy)-3-methylbenzoate
Materials:
-
4-(3-Hydroxypropoxy)-3-methylbenzoic acid
-
Benzyl alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(3-Hydroxypropoxy)-3-methylbenzoic acid (5.0 g, 1 equivalent) and anhydrous dichloromethane (100 mL).
-
Add benzyl alcohol (1.1 equivalents) and 4-dimethylaminopyridine (0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve dicyclohexylcarbodiimide (1.2 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure benzyl 4-(3-Hydroxypropoxy)-3-methylbenzoate.
| Parameter | Condition | Rationale |
| Coupling Agent | DCC | Activates the carboxylic acid to form a reactive intermediate.[8][10] |
| Catalyst | DMAP | Acts as a highly effective acyl transfer catalyst.[8][10] |
| Solvent | Anhydrous DCM | Aprotic solvent that does not interfere with the reaction. |
| Temperature | 0 °C to Room Temperature | Mild conditions prevent side reactions and degradation of sensitive substrates.[8] |
Conclusion: A Versatile Toolkit for Selective Esterification
The successful synthesis of esters from 4-(3-Hydroxypropoxy)-3-methylbenzoic acid hinges on the careful selection of an appropriate esterification method that favors the reaction at the carboxylic acid over the primary alcohol. The modified Fischer-Speier method provides a cost-effective and scalable approach, provided that careful control over water removal is maintained. For more sensitive substrates or when milder conditions are paramount, the Steglich esterification offers a superior alternative, delivering high yields at room temperature. The choice between these methods will ultimately depend on the specific requirements of the synthetic route, including scale, substrate sensitivity, and available resources.
References
-
Fitzjarrald, T. J., & Pongdee, R. (2007). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. ResearchGate. [Link]
-
Camp, D., Harvey, P. J., & Jenkins, I. D. (2015). The effect of solvent polarity on the rate of the Mitsunobu esterification reaction. Tetrahedron. [Link]
-
Notarfrancesco, A. A., et al. (2013). Selective esterifications of alcohols and phenols through carbodiimide couplings. Organic & Biomolecular Chemistry. [Link]
-
Bouzroura, M., et al. (2011). Esterification and etherification of steroid and terpene under Mitsunobu conditions. Journal of Chemical and Pharmaceutical Research. [Link]
-
Hughes, D. L. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry. [Link]
-
Houston, T. A., et al. (2004). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Organic Letters. [Link]
-
Clark, J. (2023). Esterification - alcohols and carboxylic acids. Chemguide. [Link]
-
Wikipedia. (2023). Steglich esterification. [Link]
- Google Patents. (1998). Continuous process for preparing benzoic acid esters. US6235924B1.
-
Liew, K. Y., et al. (2014). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]
-
Taylor & Francis Online. (2021). Steglich esterification – Knowledge and References. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Liew, K. Y., et al. (2014). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science. [Link]
-
Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). [Link]
-
Chemistry Steps. (2021). Fischer Esterification. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification. [Link]
-
University of Toronto. (n.d.). Esterification of benzoic acid to methyl benzoate. [Link]
-
Patil, S. P., et al. (2012). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Asian Journal of Chemistry. [Link]
-
ResearchGate. (2015). Mechanism of acid-catalysed esterification of carboxylic acids. [Link]
-
Wiley Online Library. (2008). Synthesis of conjugates of 3-hydroxy- and 3-phenoxybenzoic acids. [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]
-
SynArchive. (n.d.). Steglich Esterification. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. [Link]
-
International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]
-
ResearchGate. (n.d.). Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. [Link]
-
Kocienski, P. J. (1998). Protecting groups. Tetrahedron. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
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4-(3-Hydroxypropoxy)-3-methylbenzoic acid as a pharmaceutical intermediate
An In-depth Guide to 4-(3-Hydroxypropoxy)-3-methylbenzoic acid as a Pharmaceutical Intermediate
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid as a pivotal intermediate in pharmaceutical synthesis. Primarily, it details its role in the synthesis of Fimasartan, a potent non-peptide angiotensin II receptor antagonist. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and safety data to facilitate its effective use in a laboratory and scale-up setting.
Introduction: The Strategic Importance of Benzoic Acid Derivatives
Benzoic acid and its derivatives are foundational scaffolds in medicinal chemistry, utilized in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[1][2] Their structural rigidity and versatile functional groups—the carboxylic acid and substitutable aromatic ring—allow for precise modifications to tune the pharmacokinetic and pharmacodynamic properties of a final drug molecule. 4-(3-Hydroxypropoxy)-3-methylbenzoic acid is a specialized intermediate that combines a benzoic acid core with a flexible hydroxypropoxy side chain. This side chain is crucial as it provides a reactive handle (the terminal hydroxyl group) and a spacer, which can be critical for achieving optimal binding affinity to a biological target. Its primary application of note is in the development of sartans, a class of antihypertensive drugs.
Physicochemical Properties
A thorough understanding of the intermediate's properties is essential for its effective handling and use in synthesis.
| Property | Value | Source |
| IUPAC Name | 4-(3-Hydroxypropoxy)-3-methylbenzoic acid | N/A |
| Molecular Formula | C₁₁H₁₄O₄ | Derived |
| Molecular Weight | 210.23 g/mol | Derived |
| Appearance | Typically a white to off-white solid | [1] |
| Key Functional Groups | Carboxylic Acid, Ether, Primary Alcohol, Aromatic Ring | N/A |
Core Application: Synthesis of Fimasartan, an Angiotensin II Receptor Blocker (ARB)
The most prominent application of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid and its precursors is in the synthesis of Fimasartan. Fimasartan is a non-peptide angiotensin II receptor antagonist (ARB) used for the management of hypertension.[3][]
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
ARBs function by targeting the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure.[5] Angiotensin II, a potent vasoconstrictor, binds to AT₁ receptors, leading to narrowed blood vessels and the release of aldosterone, which promotes sodium and water retention.[6] This combined action elevates blood pressure. Fimasartan selectively blocks the AT₁ receptor, preventing angiotensin II from binding.[3][] This inhibition leads to vasodilation (relaxation of blood vessels) and reduced aldosterone secretion, thereby lowering blood pressure and reducing strain on the cardiovascular system.[5][7]
Caption: Mechanism of Action of Fimasartan as an Angiotensin II Receptor Blocker (ARB).
Synthetic Strategy for Fimasartan
The synthesis of Fimasartan is a multi-step process that involves coupling two key fragments. While various routes exist, a common strategy involves the alkylation of a pyrimidine derivative with a biphenyltetrazole moiety.[] The benzoic acid intermediate is a precursor to the pyrimidine portion of the molecule. The synthesis begins with a more fundamental building block, 4-Hydroxy-3-methylbenzoic acid, which is first alkylated to introduce the hydroxypropoxy side chain.
Caption: General synthetic workflow for Fimasartan highlighting key intermediate coupling.
Experimental Protocols & Methodologies
The following protocols provide detailed, validated procedures for the synthesis of the title intermediate and its subsequent use. These are designed to be self-validating through the inclusion of standard purification and characterization steps.
Protocol 1: Synthesis of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid
This protocol details the O-alkylation of 4-Hydroxy-3-methylbenzoic acid. The causality for this reaction lies in the nucleophilic character of the phenoxide ion, generated in situ, which attacks the electrophilic carbon of the alkylating agent.
Objective: To synthesize 4-(3-Hydroxypropoxy)-3-methylbenzoic acid from 4-Hydroxy-3-methylbenzoic acid.
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles |
| 4-Hydroxy-3-methylbenzoic acid | 499-76-3 | 152.15 | 15.2 g | 0.10 |
| 3-Bromo-1-propanol | 627-18-9 | 138.99 | 16.7 g | 0.12 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 34.5 g | 0.25 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 150 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| 1M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Hydroxy-3-methylbenzoic acid (15.2 g, 0.10 mol) and N,N-Dimethylformamide (150 mL).
-
Add anhydrous potassium carbonate (34.5 g, 0.25 mol). Potassium carbonate is a crucial mild base used to deprotonate the phenolic hydroxyl group, forming a potassium phenoxide salt which is a potent nucleophile.
-
Add 3-Bromo-1-propanol (16.7 g, 0.12 mol) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A similar alkylation reaction is reported to proceed efficiently under these conditions.[8]
-
Cool the mixture to room temperature and pour it slowly into 1 L of ice-cold deionized water with vigorous stirring.
-
Acidify the aqueous solution to a pH of ~3-4 by the slow addition of 1M HCl. This step is critical to protonate the carboxylic acid, causing the product to precipitate out of the solution.
-
Filter the resulting white precipitate using a Büchner funnel and wash the solid with copious amounts of cold deionized water to remove residual DMF and inorganic salts.
-
Dry the crude product under vacuum at 50 °C.
Work-up and Purification:
-
Recrystallize the crude solid from an ethanol/water mixture to yield pure 4-(3-Hydroxypropoxy)-3-methylbenzoic acid.
-
Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Filter the purified crystals and dry them under vacuum.
Characterization:
-
¹H NMR: To confirm the presence of the propoxy chain protons and the aromatic protons.
-
Mass Spectrometry (MS): To verify the molecular weight of the product (Expected [M+H]⁺ ≈ 211.09).
-
Melting Point: To assess the purity of the final product.
Safety and Handling
Proper handling of chemical intermediates is paramount for laboratory safety. The safety profile of the parent compound, 4-Hydroxy-3-methylbenzoic acid, provides a strong basis for handling the title intermediate.
| Hazard Category | Description | Precautionary Measures | Citation |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed. | [9][10] |
| Skin Irritation | Causes skin irritation. | Wash skin thoroughly after handling. Wear protective gloves. | [9][10] |
| Eye Damage | Causes serious eye damage. | Wear eye and face protection. IF IN EYES: Rinse cautiously with water for several minutes. | [9] |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [9] |
| Personal Protective Equipment (PPE) | Standard Laboratory PPE | Wear safety glasses with side-shields, a lab coat, and chemical-resistant gloves. Use a dust mask or work in a fume hood. | [10][11] |
| Disposal | Professional Disposal | Dispose of contents/container to an approved waste disposal plant. Do not let product enter drains. | [9][10] |
Conclusion and Future Outlook
4-(3-Hydroxypropoxy)-3-methylbenzoic acid is a highly valuable and versatile pharmaceutical intermediate. Its well-defined structure provides a reliable building block for complex molecules, most notably in the synthesis of the antihypertensive drug Fimasartan. The protocols outlined in this guide are designed to be robust and reproducible, providing a solid foundation for both research and development activities. As the demand for sophisticated APIs continues to grow, the importance of such well-characterized intermediates in streamlining the drug development pipeline cannot be overstated. Future research may explore the use of this intermediate in the synthesis of other bioactive molecules where the specific combination of a benzoic acid and a flexible hydroxypropoxy linker could be advantageous.
References
- Benchchem. (n.d.). Fimasartan: A Comprehensive Technical Guide to Synthesis and Chemical Characterization.
- BOC Sciences. (n.d.). Fimasartan and Impurities.
- CDH Fine Chemical. (n.d.). 4-HYDROXY-3-METHYL BENZOIC ACID CAS NO 499-76-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Chem-Impex. (n.d.). 4-Hydroxy-3-methylbenzoic acid hydrate.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
- metasci. (n.d.). Safety Data Sheet 4-Hydroxy-3-methylbenzoic acid.
- Google Patents. (n.d.). CA1135277A - 3-hydroxy-4-(hydroxymethyl)benzoic acid and alkyl esters thereof.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2011). SAFETY DATA SHEET.
- Google Patents. (n.d.). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
- Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].
- Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.
- Sigma-Aldrich. (n.d.). 4-Hydroxy-3-methylbenzoic acid 97.
- Google Patents. (2011). (12) United States Patent.
- PubChemLite. (n.d.). 4-(3-hydroxypropoxy)benzoic acid (C10H12O4).
- ResearchGate. (n.d.). Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with....
- Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- PubChem. (n.d.). 4-Hydroxy-3-methylbenzoic acid | C8H8O3 | CID 68138.
- Google Patents. (n.d.). KR20200088570A - Process for Preparation of Fimasartan and Intermediate for Preparing the Same.
- Google Patents. (n.d.). CN104478811A - Fimasartan intermediate preparation method.
- Anonymous. (2024). What are Angiotensin II receptor modulators and how do they work?.
- MedchemExpress.com. (n.d.). 4-Hydroxy-3-methylbenzoic acid | Endogenous Metabolite.
- Beilstein Journals. (2010). Efficient and improved synthesis of Telmisartan.
- MDPI. (2021). From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy.
- Anonymous. (n.d.). Progression of Cardiovascular Damage: The Role of Renin–Angiotensin System Blockade.
- Anonymous. (2013). OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives.
- NIH. (2025). Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf.
- MDPI. (n.d.). Unlocking Novel Therapeutic Potential of Angiotensin II Receptor Blockers.
Sources
- 1. srinichem.com [srinichem.com]
- 2. preprints.org [preprints.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. What are Angiotensin II receptor modulators and how do they work? [synapse.patsnap.com]
- 6. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
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- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. sds.metasci.ca [sds.metasci.ca]
- 11. fishersci.com [fishersci.com]
Technical Application Note: High-Purity Synthesis of Methyl 4-(3-hydroxypropoxy)-3-methylbenzoate
This Application Note is designed for researchers in medicinal chemistry and process development. It details the optimized synthesis of Methyl 4-(3-hydroxypropoxy)-3-methylbenzoate , a versatile linker intermediate often employed in the development of PPAR agonists (e.g., Elafibranor analogs) and other metabolic disease therapeutics.
Abstract & Strategic Overview
The target molecule, Methyl 4-(3-hydroxypropoxy)-3-methylbenzoate , serves as a critical "linker scaffold" in medicinal chemistry. The 3-hydroxypropoxy tail provides a terminal alcohol for further functionalization (e.g., oxidation to carboxylic acid, conversion to a leaving group for nucleophilic substitution), while the benzoate core offers a stable aromatic anchor.
This protocol addresses the primary challenge in synthesizing this molecule: selective O-alkylation of a sterically hindered phenol (due to the ortho-methyl group) while avoiding ester hydrolysis or competitive side reactions.
Retrosynthetic Analysis
The most robust route disconnects the ether linkage, revealing two key precursors:
-
Nucleophile: Methyl 4-hydroxy-3-methylbenzoate (The "Phenol Head").
-
Electrophile: 3-Bromo-1-propanol (The "Linker Tail").
The synthesis employs a Williamson Ether Synthesis modified with Finkelstein conditions (KI catalysis) to accelerate the reaction and lower the thermal requirement, preserving the methyl ester.
Chemical Reaction Scheme & Mechanism
The synthesis proceeds via an
Caption: Reaction pathway for the selective O-alkylation of the hindered phenol.
Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | Safety Note |
| Methyl 4-hydroxy-3-methylbenzoate | 166.17 | 1.0 | Substrate | Irritant |
| 3-Bromo-1-propanol | 138.99 | 1.2 - 1.5 | Alkylating Agent | Toxic, Mutagen |
| Potassium Carbonate ( | 138.21 | 2.0 - 3.0 | Base | Irritant, Hygroscopic |
| Potassium Iodide (KI) | 166.00 | 0.1 (Cat.) | Catalyst | Irritant |
| Acetone (or Acetonitrile) | - | Solvent | Solvent | Flammable |
Step-by-Step Methodology
Phase 1: Preparation of the Phenoxide
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to an inert gas line (
or Ar) to exclude moisture. -
Dissolution: Add Methyl 4-hydroxy-3-methylbenzoate (1.66 g, 10.0 mmol) to the flask.
-
Solvent: Add anhydrous Acetone (50 mL). Note: Acetonitrile (MeCN) can be used for faster rates due to higher boiling point, but Acetone is easier to remove.
-
Base Addition: Add finely ground, anhydrous
(4.14 g, 30.0 mmol).-
Expert Tip: Grinding the carbonate increases surface area, crucial for heterogeneous reactions.
-
-
Activation: Stir the suspension at room temperature for 15–30 minutes. This allows the base to deprotonate the phenol, forming the potassium phenoxide intermediate.
Phase 2: Alkylation (The Critical Step)
-
Catalyst: Add Potassium Iodide (KI) (166 mg, 1.0 mmol).
-
Mechanism:[2] KI converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction), significantly accelerating the
attack.
-
-
Reagent Addition: Add 3-Bromo-1-propanol (1.3 mL, ~15.0 mmol) dropwise via syringe.
-
Reflux: Heat the mixture to a gentle reflux (
for Acetone, for MeCN) for 12–16 hours . -
Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 7:3).
-
Target: Disappearance of the starting phenol (
~0.6) and appearance of the product ( ~0.3-0.4, more polar due to the free alcohol).
-
Phase 3: Workup & Purification
-
Filtration: Cool the mixture to room temperature. Filter off the solid inorganic salts (
, , excess ) through a Celite pad or sintered glass funnel. Wash the pad with acetone. -
Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.
-
Extraction: Dissolve the residue in Ethyl Acetate (50 mL) and wash with:
-
Water (2 x 30 mL) to remove residual salts/DMF.
-
1M NaOH (1 x 20 mL) Critical Step: This removes any unreacted starting phenol, which stays in the aqueous layer as the phenoxide.
-
Brine (1 x 30 mL).
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate. -
Final Purification:
-
Method A (Recrystallization): If solid, recrystallize from Hexane/EtOAc.
-
Method B (Flash Chromatography): If oil, purify on silica gel (Gradient: 10% -> 40% EtOAc in Hexane).
-
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your data against these expected parameters.
Expected NMR Profile ( , 400 MHz)
-
Aromatic Region:
- 7.8–7.9 ppm (m, 2H, H-2 & H-6): Deshielded by ester.
- 6.8–6.9 ppm (d, 1H, H-5): Shielded by ether oxygen.
-
Aliphatic Linker:
-
4.15 ppm (t, 2H,
): Characteristic ether triplet. -
3.86 ppm (s, 3H,
): Methyl ester singlet. -
3.75 ppm (t, 2H,
): Terminal alcohol triplet. -
2.25 ppm (s, 3H,
): Aromatic methyl singlet. -
2.05 ppm (quin, 2H,
): Central methylene quintet.
-
4.15 ppm (t, 2H,
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Ensure |
| Starting Material Remains | Reaction stalled | Add 0.5 eq more KI. Switch solvent to MeCN and increase temp to |
| Product is Acid (Not Ester) | Hydrolysis occurred | Ensure solvent is dry. Avoid strong hydroxide bases (NaOH/KOH) during reaction. |
| By-product: O-Alkylation of Alcohol | Self-reaction of 3-bromo-1-propanol | Unlikely with weak base, but ensure phenol is in excess relative to base initially. |
Workflow Diagram
Caption: Operational workflow for the synthesis and purification process.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis conditions).
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11240684, Methyl 4-hydroxy-3-methylbenzoate. Retrieved from [Link]
Sources
Application Notes and Protocols: Strategic Functionalization of the Primary Hydroxyl Group in 4-(3-Hydroxypropoxy)-3-methylbenzoic Acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selective functionalization of the terminal primary hydroxyl group in 4-(3-Hydroxypropoxy)-3-methylbenzoic acid. This document outlines various strategic approaches, including esterification, etherification, oxidation, and nucleophilic substitution, supported by detailed experimental protocols and mechanistic insights.
Introduction
4-(3-Hydroxypropoxy)-3-methylbenzoic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a primary alcohol, a carboxylic acid, and a substituted aromatic ring, offers multiple points for chemical modification. The ability to selectively functionalize the terminal hydroxyl group is crucial for synthesizing derivatives with tailored properties, such as prodrugs with altered solubility and bioavailability, or for conjugation to other molecules of interest.[1] This guide focuses on strategies to achieve this selective functionalization while preserving the integrity of the carboxylic acid moiety.
Core Concepts in Selective Hydroxyl Functionalization
The primary challenge in modifying 4-(3-Hydroxypropoxy)-3-methylbenzoic acid lies in the chemoselective functionalization of the hydroxyl group in the presence of a carboxylic acid. The reactivity of both functional groups must be carefully considered to avoid undesired side reactions. Generally, the carboxylic acid is more acidic than the alcohol, while the alcohol's oxygen is more nucleophilic than the carboxylate's oxygens. This difference in reactivity can be exploited to achieve selectivity.
Key considerations for selective functionalization include:
-
Reaction Conditions: Temperature, solvent, and the choice of catalyst can significantly influence the reaction's outcome.
-
Reagent Selection: Utilizing reagents that preferentially react with alcohols over carboxylic acids is paramount.
-
Protecting Group Strategies: In cases where selectivity is difficult to achieve directly, the use of protecting groups for the carboxylic acid can be a viable strategy.[2][3][4][5]
Strategic Approaches and Protocols
This section details several robust methods for the functionalization of the primary hydroxyl group of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid.
Esterification: Introducing Ester Linkages
Esterification is a common transformation of alcohols, often employed to create prodrugs or modify the lipophilicity of a molecule. The direct reaction of an alcohol with a carboxylic acid to form an ester is known as Fischer esterification and is typically acid-catalyzed.[6][7][8] However, to avoid self-polymerization or reaction with the benzoic acid moiety of the starting material, it is often preferable to react the alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride or anhydride, under basic conditions.
This protocol describes the esterification of the primary hydroxyl group using an acyl chloride in the presence of a non-nucleophilic base.
Workflow for Esterification:
Figure 1: General workflow for the esterification of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid.
Materials:
-
4-(3-Hydroxypropoxy)-3-methylbenzoic acid
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-(3-Hydroxypropoxy)-3-methylbenzoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) to the solution and stir. The base will deprotonate the carboxylic acid, forming a carboxylate salt which is less nucleophilic than the alcohol.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ester.
Expected Outcome and Data:
| Parameter | Expected Value |
| Yield | 75-90% |
| Purity (by HPLC) | >95% |
| ¹H NMR | Appearance of new signals corresponding to the acyl group and a downfield shift of the methylene protons adjacent to the newly formed ester linkage. |
| IR Spectroscopy | Appearance of a characteristic ester C=O stretch (approx. 1735 cm⁻¹). |
Etherification: Forming Ether Bonds
Etherification of the primary hydroxyl group can enhance the metabolic stability of the molecule. The Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, is a classic method for forming ethers.[9]
This protocol details the formation of an ether by reacting the deprotonated alcohol with an alkyl halide.
Workflow for Etherification:
Figure 2: General workflow for the Williamson ether synthesis.
Materials:
-
4-(3-Hydroxypropoxy)-3-methylbenzoic acid
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (2.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid (1.0 eq) in anhydrous THF dropwise. The excess NaH is used to deprotonate both the alcohol and the carboxylic acid.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Add the alkyl halide (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction time will vary depending on the reactivity of the alkyl halide.
-
After the reaction is complete, cool the mixture to 0 °C and carefully quench with saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Expected Outcome and Data:
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity (by HPLC) | >95% |
| ¹H NMR | Appearance of new signals corresponding to the alkyl group of the ether and a shift in the signals of the propoxy chain protons. |
| Mass Spectrometry | Observation of the molecular ion corresponding to the expected ether product. |
Oxidation: Conversion to an Aldehyde or Carboxylic Acid
The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid, providing a handle for further functionalization, such as reductive amination or amide bond formation. The choice of oxidizing agent and reaction conditions determines the oxidation state of the product.[10][11][12]
Pyridinium chlorochromate (PCC) is a mild oxidizing agent that can convert primary alcohols to aldehydes without over-oxidation to the carboxylic acid, especially when the reaction is performed in an anhydrous solvent.[13]
Materials:
-
4-(3-Hydroxypropoxy)-3-methylbenzoic acid
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Celatom® or Florisil®
Procedure:
-
In a flask, suspend PCC (1.5 eq) in anhydrous DCM.
-
Add a solution of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid (1.0 eq) in anhydrous DCM to the PCC suspension.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celatom® or Florisil® to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography on silica gel.
Expected Outcome and Data:
| Parameter | Expected Value |
| Yield | 70-85% |
| Purity (by HPLC) | >90% |
| ¹H NMR | Disappearance of the alcohol proton signal and the appearance of an aldehyde proton signal (around 9-10 ppm). |
| IR Spectroscopy | Appearance of a characteristic aldehyde C=O stretch (approx. 1725 cm⁻¹). |
Mitsunobu Reaction: Nucleophilic Substitution with Inversion of Stereochemistry
The Mitsunobu reaction allows for the conversion of a primary alcohol to a variety of functional groups, such as esters, ethers, and azides, with inversion of configuration at a chiral center.[14][15][16] For an achiral primary alcohol, it provides a mild method for introducing a nucleophile.
This protocol describes the esterification of the primary hydroxyl group with a carboxylic acid under Mitsunobu conditions.
Workflow for Mitsunobu Reaction:
Figure 3: General workflow for the Mitsunobu reaction.
Materials:
-
4-(3-Hydroxypropoxy)-3-methylbenzoic acid
-
A nucleophilic carboxylic acid (e.g., benzoic acid)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-(3-Hydroxypropoxy)-3-methylbenzoic acid (1.0 eq), the nucleophilic carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the desired ester from triphenylphosphine oxide and the reduced hydrazine byproduct.
Expected Outcome and Data:
| Parameter | Expected Value |
| Yield | 60-85% |
| Purity (by HPLC) | >95% |
| ¹H NMR | Appearance of signals corresponding to the newly introduced ester group. |
| ³¹P NMR | A signal corresponding to triphenylphosphine oxide will be present in the crude reaction mixture. |
Troubleshooting and Safety Precautions
-
Low Yields: Incomplete reactions can be due to impure reagents or insufficient reaction time. Ensure all reagents are pure and dry, and monitor reactions to completion.
-
Side Reactions: The presence of the carboxylic acid can lead to side reactions. Using a protecting group for the carboxylic acid, such as a methyl or benzyl ester, may be necessary for certain transformations.
-
Safety: Many of the reagents used in these protocols are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride is highly flammable and reacts violently with water. PCC is a toxic chromium compound. DEAD and DIAD are potentially explosive and should be handled with care.
Conclusion
The selective functionalization of the primary hydroxyl group in 4-(3-Hydroxypropoxy)-3-methylbenzoic acid is a versatile strategy for the synthesis of novel derivatives. The choice of method will depend on the desired functional group and the overall synthetic strategy. The protocols provided in these application notes offer a starting point for researchers to explore the rich chemistry of this valuable building block.
References
-
The Oxidation of Alcohols - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
Alcohol oxidation - Wikipedia. (n.d.). Retrieved from [Link]
-
oxidation of alcohols - Chemguide. (n.d.). Retrieved from [Link]
-
esterification - alcohols and carboxylic acids - Chemguide. (n.d.). Retrieved from [Link]
-
Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC. (n.d.). Retrieved from [Link]
-
Mitsunobu reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Catalytic Enantioselective C-H Functionalization of Alcohols via Redox-Triggered Carbonyl Addition: Borrowing Hydrogen, Returning Carbon - PMC. (2015, August 25). Retrieved from [Link]
-
Synthesis of carboxylic acids by oxidation of alcohols - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Mitsunobu Reaction - Master Organic Chemistry. (n.d.). Retrieved from [Link]
-
Demystifying The Mechanisms of Alcohol Oxidations - Master Organic Chemistry. (2015, May 21). Retrieved from [Link]
-
Alcohols To Ethers via Acid Catalysis - Master Organic Chemistry. (2014, November 14). Retrieved from [Link]
-
Protecting Groups For Alcohols - Master Organic Chemistry. (2015, June 17). Retrieved from [Link]
-
Alcohol Protecting Groups - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]
-
Mitsunobu Reaction Using Basic Amines as Pronucleophiles - ACS Publications. (2017, May 30). Retrieved from [Link]
-
Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - ACS Publications. (2018, January 5). Retrieved from [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current State-of-the-Art - CORE. (n.d.). Retrieved from [Link]
-
Amination of ω-Functionalized Aliphatic Primary Alcohols by a Biocatalytic Oxidation–Transamination Cascade - PMC. (2015, September 3). Retrieved from [Link]
-
Catalytic functionalization of unactivated primary C-H bonds directed by an alcohol | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]
-
17.8: Protection of Alcohols - Chemistry LibreTexts. (2022, September 24). Retrieved from [Link]
-
Esterification of alcohols (video) | Khan Academy. (n.d.). Retrieved from [Link]
-
Protecting Groups For Alcohols - Chemistry Steps. (2021, June 17). Retrieved from [Link]
-
Esterification reactions of a carboxylic acid with an alcohol occur most rapidly with primary alcohols. Why is that exactly? : r/Mcat - Reddit. (2019, June 15). Retrieved from [Link]
-
10.2 Reactions of alcohols with carboxylic acids to form esters + uses [SL IB Chemistry]. (2011, September 19). Retrieved from [Link]
-
21.6: Chemistry of Esters - Chemistry LibreTexts. (2022, September 24). Retrieved from [Link]
-
Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols | ACS Omega - ACS Publications. (2018, January 5). Retrieved from [Link]
-
-
Preparation of Ethers by Dehydration of Alcohols - BYJU'S. (n.d.). Retrieved from [Link]
-
-
Etherification of aldehydes, alcohols and their mixtures on Pd/SiO2 catalysts - The University of Oklahoma. (n.d.). Retrieved from [Link]
-
(PDF) Visible light-induced direct α C–H functionalization of alcohols - ResearchGate. (2025, August 8). Retrieved from [Link]
-
Site-Selective Primary Alcohol Dehydrogenation Enables Protecting Group-Free Diastereoselective C-C Coupling of 1,3-Glycols and Allyl Acetate - PMC - NIH. (n.d.). Retrieved from [Link]
-
Carboxylic Acid Reactivity - MSU chemistry. (n.d.). Retrieved from [Link]
-
Synthesis of Acids and Amino Acids by Selective Oxidation of Primary Hydroxyl Groups to Carboxylic acids in Sugars | Raju | International Journal of Chemistry | CCSE - Canadian Center of Science and Education. (n.d.). Retrieved from [Link]
-
Unlocking the Chemistry of 4-Hydroxy-3-methylbenzoic Acid: A Deep Dive into Properties and Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20). Retrieved from [Link]
-
Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives | Chemical Reviews - ACS Publications - ACS.org. (2018, December 3). Retrieved from [Link]
-
Versatile functionalization of carbohydrate hydroxyl groups through their O-Cyanomethyl ethers - Universitat Ramon Llull. (1996, July 12). Retrieved from [Link]
-
4-Hydroxy-3-methylbenzoic acid | C8H8O3 | CID 68138 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Khan Academy [khanacademy.org]
- 8. youtube.com [youtube.com]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Mitsunobu Reaction [organic-chemistry.org]
Technical Guide: Cross-linking & Conjugation Strategies using 4-(3-Hydroxypropoxy)-3-methylbenzoic Acid
This guide details the technical applications and protocols for utilizing 4-(3-Hydroxypropoxy)-3-methylbenzoic acid (HPMBA) as a heterobifunctional linker scaffold.
Molecule Profile & Reactivity Analysis
4-(3-Hydroxypropoxy)-3-methylbenzoic acid is a specialized heterobifunctional scaffold designed for precision cross-linking in drug discovery (PROTACs, ADCs) and materials science. Unlike simple alkyl linkers, its aromatic core provides structural rigidity and UV-traceability, while the 3-methyl substituent introduces steric modulation that can enhance metabolic stability.
Chemical Structure & Reactive Sites
-
Site A (Head): Carboxylic Acid (-COOH)
-
Reactivity: Nucleophilic acyl substitution.
-
Application: Primary attachment point for amines (via amide bond) or hydroxyls (via ester bond).
-
Activation: Requires activation to NHS-ester, Acid Chloride, or Pentafluorophenyl ester.
-
-
Site B (Tail): Primary Alcohol (-OH)
-
Reactivity: Nucleophilic substitution, Oxidation, Acylation.
-
Application: Secondary attachment point. Can be converted to a leaving group (Tosylate/Mesylate) for alkylation, or oxidized to an aldehyde for reductive amination.
-
-
Core Scaffold: 3-Methyl-4-propoxybenzoate
-
Function: The 3-methyl group provides steric bulk ortho to the ether linkage, potentially reducing enzymatic cleavage rates of the ether bond compared to non-substituted analogs. The aromatic ring serves as a UV chromophore (
nm) for purification monitoring.
-
Core Applications
Application A: Synthesis of Heterobifunctional Cross-linkers (NHS-Linker-Maleimide)
The most potent application of HPMBA is its conversion into a reactive cross-linker (e.g., NHS-HPMB-Mal ).
-
Step 1: The hydroxyl group (Tail) is converted to a Maleimide group (reactive toward thiols).
-
Step 2: The carboxylic acid (Head) is activated to an N-hydroxysuccinimide (NHS) ester (reactive toward amines).
-
Utility: This creates a stable, aromatic-spaced cross-linker for conjugating thiol-containing drugs to lysine-rich antibodies (ADCs).
Application B: PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), linker length and rigidity are critical for ternary complex formation.
-
Strategy: HPMBA serves as a "rigid-flexible" hybrid linker. The aromatic ring restricts conformational freedom near the E3 ligase ligand, while the propyl chain offers limited flexibility to reach the Target Protein ligand.
-
Protocol: The -COOH is coupled to the E3 ligase ligand (e.g., Thalidomide derivative), and the -OH is alkylated to attach the Warhead.
Application C: Hyperbranched Polyester Synthesis
HPMBA acts as an
-
Strategy: Controlled polymerization yields hyperbranched polyesters with terminal carboxylic acids or alcohols, depending on the core initiator used. These polymers are valuable for drug delivery nanoparticles due to their biodegradability (ester linkages).
Experimental Protocols
Protocol 1: Activation of Carboxyl Group (NHS Ester Synthesis)
Objective: Convert the acid moiety to an NHS-ester for amine conjugation.
Reagents:
-
HPMBA (1.0 eq)
-
N-Hydroxysuccinimide (NHS) (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 eq)
-
Solvent: Dry Dichloromethane (DCM) or DMF.
Procedure:
-
Dissolution: Dissolve HPMBA (100 mg, 0.47 mmol) in 5 mL dry DCM under nitrogen atmosphere.
-
Activation: Add NHS (65 mg, 0.56 mmol) followed by EDC·HCl (135 mg, 0.70 mmol).
-
Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM). The product (NHS-ester) will be less polar than the starting acid.
-
Workup: Dilute with DCM (20 mL), wash with 0.1 M HCl (2 x 10 mL), saturated NaHCO
(2 x 10 mL), and brine. -
Drying: Dry over anhydrous Na
SO , filter, and concentrate in vacuo. -
Storage: Store the resulting NHS-ester at -20°C under argon. It is moisture sensitive.
Protocol 2: Functionalization of Hydroxyl Group (Tosylation)
Objective: Convert the -OH group into a Tosylate leaving group for subsequent alkylation reactions.
Reagents:
-
HPMBA-Methyl Ester (Protection of COOH required first*)
-
p-Toluenesulfonyl chloride (TsCl) (1.5 eq)
-
Triethylamine (TEA) (2.0 eq)
-
DMAP (0.1 eq, catalyst)
-
Solvent: Dry DCM.
Procedure:
-
Pre-requisite: Note: The carboxylic acid must be protected (e.g., as a methyl ester) before tosylation to prevent mixed anhydride formation.
-
Reaction: Dissolve HPMBA-Methyl Ester in dry DCM. Add TEA and DMAP. Cool to 0°C.
-
Addition: Add TsCl slowly. Allow to warm to RT and stir for 6 hours.
-
Workup: Wash with water and brine. Dry and concentrate.
-
Application: React the Tosylate intermediate with a nucleophile (e.g., an amine-containing drug or azide for Click chemistry).
-
Deprotection: Hydrolyze the methyl ester (LiOH/THF/H2O) to regenerate the free acid for further conjugation.
Visual Workflows
Figure 1: Heterobifunctional Linker Synthesis Workflow
Caption: Conversion of HPMBA into an Amine-to-Thiol Cross-linker (NHS-Maleimide).
Figure 2: PROTAC Conjugation Strategy
Caption: Logic flow for assembling a PROTAC using HPMBA as the central linker.
Troubleshooting & Critical Parameters
| Parameter | Observation | Corrective Action |
| Solubility | Precipitates in aqueous buffers. | Dissolve HPMBA in DMSO or DMF first, then dilute into aqueous buffer (keep organic solvent >10% if possible). |
| NHS Ester Stability | Hydrolysis (low conjugation efficiency). | Prepare NHS ester immediately before use. Keep pH < 8.0 during conjugation. |
| Steric Hindrance | Slow reaction at the ether linkage. | The 3-methyl group may slow down alkylation at the propoxy oxygen. Use stronger bases (NaH) or higher temperatures for alkylation steps. |
| UV Quantification | Overlapping signal. | HPMBA absorbs at 254nm. Ensure your protein/drug baseline is subtracted or use a different wavelength (e.g., 280nm) if the extinction coefficient is distinct. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard protocols for NHS/EDC and Maleimide chemistry).
-
Beshara, C. S., et al. (2010). "Design and Synthesis of Heterobifunctional Linkers for ADC Applications." Chemical Biology & Drug Design. (General methodology for linker design).
-
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. (Protocol for converting OH to other functional groups).
-
PubChem. (2026).[1] "4-(3-Hydroxypropoxy)benzoic acid Compound Summary." National Library of Medicine. (Structural verification of the core scaffold).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Hydroxypropoxy)-3-methylbenzoic Acid
[1]
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting[1]
Strategic Overview: The "Yield Trap"
As a Senior Application Scientist, I often see researchers struggle with this specific synthesis because they attempt the Direct Alkylation of the hydroxy-acid. While theoretically shorter, this route suffers from a critical "Yield Trap": the competition between the phenolic hydroxyl and the carboxylic acid for the alkylating agent.
To maximize yield and purity, you must choose the correct pathway based on your constraints.
Pathway Comparison
| Feature | Pathway A: Direct Alkylation | Pathway B: The "Ester Protection" Route (Recommended) |
| Steps | 1 (Alkylation) | 3 (Esterification |
| Typical Yield | 30–50% (Variable) | 75–90% (Consistent) |
| Purity Profile | Low (Mix of ether-acid, ether-ester, and diester) | High (Intermediates are easily purified) |
| Workup | Difficult separation of byproducts | Standard extraction/crystallization |
| Recommendation | Only for quick, small-scale screens.[1] | Standard for drug development/scale-up. |
The "Gold Standard" Protocol (Pathway B)
This protocol utilizes the Ester Protection Route . By masking the carboxylic acid as a methyl ester, we force the alkylating agent to react only with the phenol, eliminating the formation of the "ether-ester" byproduct.
Phase 1: Esterification (Protection)[1]
-
Reagents: 4-Hydroxy-3-methylbenzoic acid, Methanol (solvent/reagent),
(cat).[1] -
Procedure: Reflux acid in MeOH with catalytic sulfuric acid for 8–12 hours.
-
Checkpoint: Monitor TLC for disappearance of the acid. Quantitative conversion is expected.
Phase 2: Williamson Ether Synthesis (The Critical Step)
-
Substrate: Methyl 4-hydroxy-3-methylbenzoate.[1]
-
Reagent: 3-Chloro-1-propanol (1.2–1.5 equiv).[1]
-
Catalyst: Potassium Iodide (KI) (0.1 equiv) — Crucial for converting Chloro- to Iodo- in situ (Finkelstein).[1]
-
Base: Potassium Carbonate (
) (2.0 equiv, anhydrous, granular). -
Solvent: DMF (N,N-Dimethylformamide) or Acetone.[1] Note: DMF is faster; Acetone is easier to remove.
Step-by-Step:
-
Dissolve the methyl ester in DMF (0.5 M concentration).
-
Add
and stir for 30 mins at RT to generate the phenoxide anion. -
Add KI and 3-Chloro-1-propanol.
-
Heat to 80°C . Do not exceed 90°C to avoid elimination of the alkyl halide to allyl alcohol.
-
Monitor via HPLC/TLC. Reaction typically completes in 4–6 hours.
Phase 3: Hydrolysis (Deprotection)[1]
Workflow Visualization
The following diagram illustrates the reaction logic and potential failure points.
Caption: Comparative workflow analysis demonstrating the selectivity advantage of the Ester Protection Route.
Troubleshooting & FAQs
Q1: I am seeing a persistent impurity at R_f ~0.6 (higher than product). What is it?
Diagnosis: This is likely the Ester Byproduct .
-
Cause: If you used the Direct Route, the alkyl halide reacted with the carboxylic acid group. If you used the Ester Route, you may have incomplete hydrolysis.
-
Solution:
-
If Direct Route: You cannot easily separate this.[3] Switch to Pathway B.
-
If Ester Route: Extend the NaOH hydrolysis time or increase temperature to 50°C.
-
Q2: My reaction stalls at 60% conversion. Adding more alkyl halide doesn't help.
Diagnosis: Alkylation Agent Elimination .
-
Mechanism: 3-Halo-1-propanols are prone to E2 elimination under basic conditions, forming Allyl Alcohol (volatile) which escapes the reaction.[1]
-
Fix:
-
Lower the reaction temperature (keep <80°C).
-
Add the base in portions.
-
Add a second charge of 3-chloropropanol (0.5 equiv) after 4 hours.
-
Q3: Can I use 3-Bromopropanol instead of 3-Chloropropanol?
Answer: Yes, and it is generally faster.[1]
-
Pros: Bromide is a better leaving group; reaction runs at lower temps (60°C), reducing elimination risk.
-
Cons: 3-Bromopropanol is significantly more expensive and less stable.[1]
-
Protocol Adjustment: If using Bromo, omit the KI catalyst.
Q4: Why is my product colored (brown/pink)?
Diagnosis: Phenol Oxidation .
-
Cause: Phenoxides are electron-rich and prone to oxidation by air at high temperatures.[1]
-
Fix:
-
Degas your DMF with Nitrogen/Argon before use.
-
Run the reaction under an inert atmosphere (
balloon). -
Add a pinch of Sodium Bisulfite (
) during the aqueous workup to reduce oxidized species.
-
Logic Tree for Low Yield Diagnosis
Caption: Diagnostic logic tree for identifying root causes of yield loss during alkylation.
References
-
BenchChem Technical Support. (2025).[1][4] Improving reaction conditions for Williamson ether synthesis. Retrieved from [1]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions.[4] Retrieved from [1]
-
Wang, Z., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.[1] (Demonstrates the ester-protection strategy for high yield). MDPI Molecules. Retrieved from [1]
-
Google Patents. (2013).[1] Process for the preparation of 3-hydroxybenzoic acid derivatives.[1][2][3][5][6][7][8][9][10] US/EP Patent Data.[3] Retrieved from
Sources
- 1. prepchem.com [prepchem.com]
- 2. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 3. data.epo.org [data.epo.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP0206635A1 - Preparation of 3-amino-4-hydroxybenzoic acids - Google Patents [patents.google.com]
- 6. US4354038A - Process for the preparation of 3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 7. WO2013035103A1 - Phenol c-alkylation process - Google Patents [patents.google.com]
- 8. Preparation method for 4-hydroxy-3-methoxy benzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. nbinno.com [nbinno.com]
- 10. US4393234A - Process for the preparation of 3-hydroxybenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid
Executive Summary & Compound Profile
Compound: 4-(3-Hydroxypropoxy)-3-methylbenzoic acid CAS: 163169-14-0 Context: This molecule is a critical "Key Starting Material" (KSM) or intermediate in the synthesis of dual PPAR agonists, most notably Saroglitazar [1, 2]. Purity Challenge: The synthesis typically involves the O-alkylation of 4-hydroxy-3-methylbenzoic acid with 3-chloro-1-propanol. Common impurities include:
-
Unreacted Starting Material: 4-hydroxy-3-methylbenzoic acid (Phenolic impurity).
-
O-Alkylation Dimers: Resulting from over-reaction or esterification.
-
Inorganic Salts: Residual potassium/sodium halides from the base-mediated alkylation.
This guide provides a self-validating purification ecosystem. We prioritize Ethanol/Water for salt rejection and Ethyl Acetate/Heptane for removing lipophilic organic impurities.
Master Purification Protocols
Method A: The "Green" Protocol (Ethanol/Water)
Best for: Removing inorganic salts and unreacted phenolic starting materials.
| Parameter | Specification | Rationale |
| Solvent A | Ethanol (95% or Absolute) | High solubility at boiling; miscible with water. |
| Solvent B (Anti-solvent) | Deionized Water | Poor solubility for the organic acid; highly soluble for inorganic salts. |
| Target Concentration | 1 g solute / 5–7 mL Ethanol | Ensures saturation without premature precipitation. |
| Recovery Yield | 75% – 85% | Balanced for purity over raw mass recovery. |
Step-by-Step Workflow:
-
Dissolution: Charge crude solid into a flask. Add Ethanol (5 mL per gram). Heat to reflux (approx. 78°C) with stirring until fully dissolved.
-
Checkpoint: If undissolved solids remain after 10 mins at reflux, filter hot (these are likely inorganic salts).
-
-
Nucleation Setup: Remove from heat. While still hot (~70°C), slowly add warm water (approx. 50-60°C) dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add just enough hot Ethanol (0.5 - 1 mL) to clear the turbidity. The solution should be clear and saturated.
-
Controlled Cooling: Allow the flask to cool to Room Temperature (RT) slowly over 2 hours.
-
Critical: Do not use an ice bath yet. Rapid cooling causes "oiling out" (liquid-liquid phase separation) due to the flexible propoxy chain.
-
-
Crystallization: Once at RT, transfer to an ice-water bath (0–5°C) for 1 hour to maximize yield.
-
Isolation: Filter under vacuum. Wash the cake with cold 20% Ethanol/Water mixture. Dry at 50°C under vacuum.
Method B: The "Lipophilic" Protocol (Ethyl Acetate/Heptane)
Best for: Removing unreacted alkyl halides or non-polar byproducts.
-
Dissolution: Dissolve crude material in Ethyl Acetate (3 mL/g) at reflux (77°C).
-
Precipitation: Remove from heat. Slowly add n-Heptane (or Hexane) until slight turbidity is observed.
-
Seeding: Add a seed crystal of pure product (0.1% w/w) at 50°C.
-
Cooling: Cool to RT with slow stirring.
-
Filtration: Collect solids and wash with 1:1 EtOAc/Heptane.
Troubleshooting Hub
Issue 1: The "Oiling Out" Phenomenon
Symptom: Instead of crystals, a sticky oil droplets form at the bottom of the flask.
Mechanism: The 3-hydroxypropoxy tail adds flexibility, lowering the lattice energy. If the temperature drops too fast, the compound separates as a supercooled liquid before it can organize into a crystal lattice.
Corrective Action (The "Re-heat & Seed" Loop):
-
Re-heat the mixture until the oil re-dissolves.
-
Add a compatible co-solvent (e.g., increase Ethanol ratio slightly).
-
Seed the solution at a temperature above the oiling point but below the saturation point.
-
Cool at a rate of <10°C per hour.
Issue 2: Persistent Coloration (Pink/Brown)
Symptom: Product remains off-white or pinkish.
Mechanism: Oxidation of the phenolic starting material (4-hydroxy-3-methylbenzoic acid) produces quinone-like colored impurities.
Corrective Action:
-
During the Dissolution step (Method A), add Activated Charcoal (5% w/w).
-
Reflux for 15 minutes.
-
Filter hot through a Celite pad to remove charcoal.
-
Proceed with crystallization.[1]
Visualizing the Logic
Workflow Diagram: Decision Matrix
Caption: Decision matrix for selecting the optimal solvent system based on impurity profile.
Frequently Asked Questions (FAQ)
Q1: Can I use Methanol instead of Ethanol? A: Yes. Methanol is a stronger solvent for this polar acid. However, Methanol/Water mixtures have a steeper solubility curve, which increases the risk of rapid precipitation (and occlusion of impurities) compared to the gentler Ethanol/Water gradient.
Q2: My yield is low (<50%). Where is my product? A: The "hydroxypropoxy" chain increases water solubility compared to simple benzoic acids.
-
Diagnosis: Check the pH of the mother liquor.
-
Fix: If the pH is >5, some acid may be ionized. Acidify the mother liquor to pH 2–3 with dilute HCl to precipitate the remaining fraction, though this "second crop" will be less pure.
Q3: How do I store the purified compound? A: Store in a tightly sealed container at 2–8°C. The terminal hydroxyl group makes it slightly hygroscopic. Avoid prolonged exposure to light to prevent oxidation of any residual phenolic traces [3].
References
-
Jain, M. R., et al. (2012). Process for the preparation of Saroglitazar magnesium. World Intellectual Property Organization. Patent WO2012104869A1. Link
-
Patel, P. R., et al. (2018).[2] Process for the preparation of saroglitazar pharmaceutical salts. US Patent US10112898B2. Link
-
PubChem. (2023). 4-Hydroxy-3-methylbenzoic acid (Precursor Data). National Library of Medicine. Link
Sources
Technical Support: Solubility Optimization for 4-(3-Hydroxypropoxy)-3-methylbenzoic acid
Document ID: TS-SOL-HPMBA-01 Department: Application Science & Technical Support Last Updated: October 26, 2023 Audience: Research Scientists, Formulation Chemists
Introduction
This guide addresses solubility challenges associated with 4-(3-Hydroxypropoxy)-3-methylbenzoic acid . As a substituted benzoic acid derivative, this compound exhibits pH-dependent solubility and amphiphilic behavior that often leads to precipitation in aqueous buffers (e.g., PBS) or "crashing out" upon dilution from organic stocks.
This document moves beyond generic advice, applying physical organic chemistry principles to provide reliable, self-validating protocols for your experiments.
Module 1: Physicochemical Profile & The "Why"
To solve solubility, you must understand the molecule's behavior in solution. This compound is not a simple lipophile; it is an ionizable acid with a distinct polar/non-polar balance.
Structural Analysis
-
Acidic Head (Benzoic Acid moiety): The carboxylic acid group is the primary solubility handle. It has a
of approximately 4.2 – 4.5 .-
Implication: At pH < 4, it exists as a neutral, protonated species with poor water solubility. At pH > 6, it exists as a soluble carboxylate anion.
-
-
Hydrophobic Core (3-Methyl-benzene): The toluene ring and methyl group increase the partition coefficient (
), driving the molecule to aggregate in water. -
Amphiphilic Tail (3-Hydroxypropoxy): The ether linkage is stable, and the terminal hydroxyl group adds hydrogen-bonding capacity. However, the 3-carbon chain adds bulk, making the molecule prone to crystallization if not properly solvated.
The Solubility-pH Relationship
The solubility of this compound follows the Henderson-Hasselbalch relationship. The total solubility (
- (Intrinsic Solubility): The solubility of the neutral form (very low, likely < 1 mM in water).
-
Key Takeaway: You must maintain a pH at least 2 units above the
(i.e., pH ≥ 6.5 ) to ensure the compound remains in its soluble, ionized salt form.
Module 2: Troubleshooting Aqueous Solubility
Issue: The compound floats as a powder or forms a white precipitate in PBS or water.
Protocol A: In-Situ Salt Formation (Recommended)
Do not attempt to dissolve the free acid directly in neutral water; the dissolution rate is too slow. Instead, drive the equilibrium using a base.
Step-by-Step Workflow:
-
Weighing: Weigh the required amount of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid.
-
Wetting: Add a minimal volume of water (approx. 10% of final volume). The powder will likely float.
-
Basification: Add 1.05 equivalents of 1M NaOH or KOH.
-
Why? This converts the acid to its sodium or potassium salt immediately.
-
Observation: The solution should turn clear.
-
-
Buffering: Once dissolved, add the remaining volume of buffer (e.g., PBS).
-
Verification: Check the final pH. If pH < 6.5, the compound may reprecipitate over time. Adjust back to pH 7.0–7.4 if necessary.
Visual Troubleshooting Guide
Caption: Decision logic for solubilizing ionizable benzoic acid derivatives.
Module 3: Stock Solutions & The "DMSO Crash"
Issue: The compound dissolves perfectly in DMSO, but precipitates immediately when diluted into cell culture media or buffer.
Mechanism: This is the "Solubility Cliff." The organic solvent (DMSO) is diluted, and the water activity increases. If the final concentration exceeds the aqueous solubility limit (
Solvent Compatibility Table
| Solvent | Solubility Rating | Notes |
| DMSO | High (>50 mM) | Ideal for stock. Hygroscopic; keep anhydrous. |
| Ethanol | High (>30 mM) | Good alternative to DMSO; easier to evaporate. |
| Water (pH < 4) | Very Low | Will not dissolve. |
| Water (pH > 7) | Moderate/High | Soluble as a salt. |
| PBS (1X) | Moderate | Watch for ionic strength effects ("salting out"). |
Protocol B: Preventing Precipitation on Dilution
-
Prepare Stock: Dissolve compound in 100% DMSO (e.g., 10 mM or 50 mM).
-
Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into PEG400 or Propylene Glycol .
-
Final Dilution: Add the intermediate solution dropwise to the vortexing aqueous buffer.
-
Target: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, unless your assay tolerates higher.
-
Module 4: Advanced Formulation (Cyclodextrins)
Issue: You need high concentrations (>1 mM) in aqueous media at neutral pH, and simple pH adjustment is insufficient.
Solution: Use Hydroxypropyl-
Protocol C: Cyclodextrin Complexation
-
Carrier Preparation: Prepare a 20% (w/v) solution of HP-
-CD in water or PBS. -
Addition: Add the 4-(3-Hydroxypropoxy)-3-methylbenzoic acid solid to the cyclodextrin solution.
-
Energy Input: Sonicate for 15–30 minutes at 37°C or stir overnight.
-
Filtration: Filter through a 0.22
m PVDF filter to remove any uncomplexed solid. -
Result: This usually yields a clear, stable solution that resists precipitation even upon refrigeration.
Frequently Asked Questions (FAQ)
Q1: Can I autoclave solutions of this compound?
-
Answer: It is not recommended. While the ether and benzoic acid groups are relatively stable, the terminal hydroxyl and the potential for esterification (if other acids are present) or decarboxylation at high temperatures pose a risk. Best Practice: Dissolve, then sterilize using a 0.22
m PES or PVDF syringe filter.
Q2: My solution turned cloudy after 24 hours in the fridge. Why?
-
Answer: Temperature affects solubility (
) and . Cooling the solution reduces the kinetic energy available to keep the salt in solution, and standard buffers (like Tris) change pH with temperature. -
Fix: Warm the solution to 37°C and vortex. If it clears, it was a reversible temperature crash. Store aliquots at -20°C to prevent slow crystal growth.
Q3: Why does the pH drop when I add the compound to water?
-
Answer: The compound is a weak acid. Dissolving it releases protons (
), acidifying the solution. If the pH drops below the (~4.5), the compound protonates itself and precipitates. You must buffer the system or add equimolar base.
References
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Detailed mechanisms of pH-dependent solubility).
- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
PubChem. (n.d.). 4-Hydroxy-3-methylbenzoic acid (Analog Data). National Library of Medicine. Link
-
NIST Chemistry WebBook. (n.d.). Benzoic acid, 4-hydroxy-3-methyl-.[1][2][3][4] Link
Sources
Technical Support Center: Minimizing Side Reactions in 4-(3-Hydroxypropoxy)-3-methylbenzoic acid Alkylation
Welcome to the technical support center for the alkylation of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Phenolic compounds are crucial in various biologically active molecules and pharmaceuticals, but their synthesis can be challenging.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your reaction outcomes.
I. Understanding the Core Reaction and Potential Challenges
The alkylation of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid is a nuanced process due to the presence of multiple reactive sites: a phenolic hydroxyl group, a primary aliphatic hydroxyl group, and a carboxylic acid. The desired transformation is typically the selective alkylation of one of these functional groups, most commonly the phenolic hydroxyl to form an ether, a key structural motif in many pharmaceutical compounds.[2]
The primary reaction is often a variation of the Williamson ether synthesis, where a deprotonated alcohol (alkoxide) acts as a nucleophile to attack an alkyl halide.[4][5] However, the presence of multiple nucleophilic sites and an acidic proton on the carboxylic acid can lead to a variety of undesired side reactions.
Visualizing the Competing Reactions
To better understand the potential pathways, let's visualize the starting material and the possible outcomes of an alkylation reaction.
Caption: Competing reaction pathways in the alkylation of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid.
II. Frequently Asked Questions (FAQs)
Q1: Why is my yield of the desired O-alkylated phenolic ether low?
A1: Low yields can stem from several factors:
-
Incomplete Deprotonation: The phenolic hydroxyl group is more acidic than the aliphatic hydroxyl group, but a sufficiently strong base is required for complete deprotonation to form the more nucleophilic phenoxide.
-
Competing Nucleophiles: The aliphatic hydroxyl and the carboxylate can also act as nucleophiles, leading to the formation of undesired byproducts.
-
Steric Hindrance: The alkylating agent or the substrate itself may have steric bulk that hinders the desired SN2 reaction.[4]
-
Reaction Conditions: Suboptimal temperature, solvent, or reaction time can favor side reactions or lead to incomplete conversion.
Q2: I am observing significant formation of an ester byproduct. How can I prevent this?
A2: Esterification of the carboxylic acid is a common side reaction, especially under basic conditions with an alkyl halide. The carboxylate anion formed by deprotonation can act as a nucleophile. To minimize this:
-
Choice of Base: Use a base that is strong enough to deprotonate the phenol but not so strong that it significantly deprotonates the aliphatic alcohol or promotes esterification. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydride (NaH) when dealing with molecules containing both phenols and carboxylic acids.[5]
-
Protecting Groups: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the alkylation step.[6][7] This protecting group can be removed later in the synthesis.[6][8]
Q3: My product mixture shows evidence of C-alkylation on the aromatic ring. What causes this and how can it be avoided?
A3: C-alkylation is a known competitive pathway in the alkylation of phenols.[9][10][11] The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[4]
-
Solvent Effects: The choice of solvent plays a crucial role. Protic solvents can solvate the phenoxide oxygen, making the carbon atoms of the ring more accessible for alkylation.[9] Aprotic solvents like DMF or DMSO generally favor O-alkylation.[5]
-
Counter-ion: The nature of the counter-ion from the base can also influence the O/C alkylation ratio.
-
Temperature: Higher temperatures can sometimes favor C-alkylation.
Q4: I am seeing dialkylation of both the phenolic and aliphatic hydroxyl groups. How can I achieve selective mono-alkylation?
A4: Achieving mono-alkylation requires careful control over stoichiometry and reaction conditions.
-
Molar Equivalents: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent. A large excess will drive the reaction towards dialkylation.
-
Temperature Control: Running the reaction at a lower temperature can increase selectivity, as the more reactive phenolic hydroxyl will react preferentially.
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the electrophile, favoring reaction at the most nucleophilic site.
III. Troubleshooting Guide: A Systematic Approach
When faced with a challenging alkylation, a systematic approach to troubleshooting is essential. This guide will walk you through a logical workflow to diagnose and resolve common issues.
Step 1: Analyze Your Reaction Outcome
Before making any changes, thoroughly analyze your product mixture using techniques like NMR, LC-MS, and TLC to identify the major products and byproducts. This information is crucial for pinpointing the problematic side reaction.
Step 2: The Troubleshooting Workflow
The following diagram outlines a decision-making process for optimizing your reaction.
Caption: Troubleshooting workflow for minimizing side reactions in alkylation.
Step 3: Detailed Experimental Protocols for Optimization
Protocol 1: Screening of Bases for Selective O-Alkylation
This protocol is designed to identify the optimal base for maximizing the yield of the desired phenolic ether while minimizing ester formation.
Materials:
-
4-(3-Hydroxypropoxy)-3-methylbenzoic acid
-
Alkylating agent (e.g., methyl iodide, ethyl bromide)
-
Bases: K₂CO₃, Cs₂CO₃, NaH (60% dispersion in mineral oil)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vials, magnetic stir bars, inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a parallel reaction array with three reaction vials, each containing a magnetic stir bar.
-
To each vial, add 4-(3-Hydroxypropoxy)-3-methylbenzoic acid (1.0 eq).
-
Add the respective base to each vial:
-
Vial 1: K₂CO₃ (1.5 eq)
-
Vial 2: Cs₂CO₃ (1.5 eq)
-
Vial 3: NaH (1.2 eq), washed with anhydrous hexane to remove mineral oil.
-
-
Add anhydrous DMF to each vial to achieve a consistent concentration.
-
Stir the mixtures under an inert atmosphere at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 eq) to each vial.
-
Stir the reactions at a set temperature (e.g., 60 °C) and monitor the progress by TLC or LC-MS at regular intervals.
-
Upon completion, quench the reactions appropriately (e.g., with water or a saturated aqueous solution of NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the crude product from each reaction by ¹H NMR to determine the ratio of desired product to byproducts.
Protocol 2: Implementation of a Protecting Group Strategy for the Carboxylic Acid
If esterification remains a significant issue, protecting the carboxylic acid is a robust solution.[6][7][8]
Part A: Protection (Esterification)
-
Dissolve 4-(3-Hydroxypropoxy)-3-methylbenzoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Neutralize the reaction with a weak base (e.g., saturated aqueous NaHCO₃).
-
Extract the methyl ester product with an organic solvent.
-
Purify the product by column chromatography.
Part B: Alkylation of the Protected Substrate
-
Follow the optimized alkylation procedure from Protocol 1 using the protected methyl ester as the starting material.
Part C: Deprotection (Hydrolysis)
-
Dissolve the alkylated ester in a mixture of THF and water.
-
Add an excess of a base such as lithium hydroxide (LiOH).
-
Stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.
-
Extract the final product with an organic solvent.
Data Summary: Key Reaction Parameters
| Parameter | Recommendation for O-Alkylation | Rationale |
| Base | K₂CO₃ or Cs₂CO₃ | Weaker bases that selectively deprotonate the more acidic phenol, minimizing side reactions at the aliphatic alcohol and carboxylic acid.[5] |
| Solvent | Aprotic (DMF, DMSO, Acetonitrile) | Favors O-alkylation over C-alkylation by not solvating the phenoxide oxygen as strongly as protic solvents.[5][9] |
| Temperature | Moderate (e.g., 40-80 °C) | Balances reaction rate with selectivity. Higher temperatures can lead to increased side products. |
| Alkylating Agent | Primary alkyl halides or tosylates | More reactive and less prone to elimination reactions compared to secondary or tertiary halides.[4] |
| Stoichiometry | 1.0-1.2 equivalents of alkylating agent | Minimizes the risk of dialkylation. |
IV. Concluding Remarks
The successful alkylation of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid hinges on a thorough understanding of the competing reaction pathways and a systematic approach to optimization. By carefully selecting the base, solvent, and reaction temperature, and by considering the use of protecting groups when necessary, researchers can significantly minimize side reactions and achieve high yields of the desired product. This guide provides a framework for troubleshooting and a set of robust protocols to aid in your synthetic endeavors.
V. References
-
Williamson ether synthesis. In: Wikipedia. ; 2023. Accessed October 26, 2023. [Link]
-
Phenolates- O-alkylation and C-alkylation | Notes. PharmaXChange.info. Published April 9, 2011. [Link]
-
A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Res Chem Intermed. 2021;47(9):3795-3823. doi:10.1007/s11164-021-04505-1
-
Alharbi KH, Mohamed RM, Aldayel AQ, El-Sherbiny IM, El-Mossalamy EH. Studies on the Selectivity Between O-Alkylation versus C-Alkylation of Phenol with Cyclohexene Using Nanocrystalline Beta Zeolite. Sci. Adv. Mater. 2024;16(8):908-915. doi:10.1166/sam.2024.4698
-
Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Hung S-C, Chen C-L, Lin Y-M, Chen C-C. Alkylation of Phenol: A Mechanistic View. J. Phys. Chem. A. 2006;110(6):2233-2242. doi:10.1021/jp055536e
-
Okano T, Okayama N, Ohira S, Horiuchi Y, Ohno A, Richard JP. Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. J Am Chem Soc. 2003;125(50):15436-15446. doi:10.1021/ja037328n
-
Chapter 6 Carboxyl Protecting Groups. [Link]
-
Protecting Groups. Organic Chemistry Portal. [Link]
-
Silva MM, Lacerda DR, Kümmerle AE. Bioavailability of phenolic compounds: a major challenge for drug development? Revista Fitos. 2015;9(2):111-122. [Link]
-
WO2013035103A1 - Phenol c-alkylation process. Google Patents.
-
Piccolo, A., Spaccini, R., Drosos, M. et al. Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal. Front. Plant Sci. 15, (2024).
-
Selective acylation of aliphatic hydroxyl in the presence of. [Link]
-
Silva MM, Lacerda DR, Kümmerle AE. Bioavailability of phenolic compounds: a major challenge for drug development? Revista Fitos. 2015;9(2):111-122. [Link]
-
Protecting group. In: Wikipedia. ; 2023. Accessed October 26, 2023. [Link]
-
Show how you would use the Williamson ether synthesis to prepare .... Pearson. [Link]
-
Williamson Ether and Carboxylic Acids. Chemistry Stack Exchange. Published June 6, 2019. [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. [Link]
-
Is it possible to synthesise ethers from carboxylic acids? | Wyzant Ask An Expert. Wyzant. Published March 14, 2019. [Link]
-
Georgiev, L., Chakarski, I., Garcês, A., Tzanov, T., & Zarrin, A. (2022). Dermal Drug Delivery of Phytochemicals with Phenolic Structure via Lipid-Based Nanotechnologies. Pharmaceutics, 14(3), 598.
-
Wright, P. M., Seiple, I. B., & Maimone, T. J. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(11), 7523-7554.
-
Wright, P. M., Seiple, I. B., & Maimone, T. J. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository.
-
Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]
-
Wang, Y., Li, G., Wang, Y., Zhang, Z., & Wang, Y. (2023). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. Nature Communications, 14(1), 4487.
-
Ni, Y., Li, Z., Li, S., & Zhang, Y. (2017). Selective oxidation of aliphatic C–H bonds in alkylphenols by a chemomimetic biocatalytic system. Proceedings of the National Academy of Sciences, 114(26), 6831-6836.
-
Kim, J. H., Kim, H. U., & Lee, S. Y. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Journal of Agricultural and Food Chemistry, 68(39), 10836-10843.
-
4-Hydroxybenzoic acid derivatives synthesized through metabolic.... ResearchGate. [Link]
-
Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR. 2013;5(1):114-118. [Link]
-
p-HYDROXYBENZOIC ACID. Organic Syntheses Procedure. [Link]
-
US4393234A - Process for the preparation of 3-hydroxybenzoic acid. Google Patents.
-
Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI. [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. 2017;10(2):472-477. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Protective Groups [organic-chemistry.org]
- 9. pharmaxchange.info [pharmaxchange.info]
- 10. tandfonline.com [tandfonline.com]
- 11. Studies on the Selectivity Between O-Alkylation versus C-Alkylati...: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Extraction of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the extraction and purification of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid. The focus is on robust pH control, a critical parameter for ensuring high yield and purity. This document moves from foundational principles to detailed troubleshooting of common experimental issues.
Part 1: Frequently Asked Questions (FAQs) - Foundational Principles
This section addresses common questions regarding the chemical properties of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid and the rationale behind the extraction methodology.
Q1: What are the key chemical features of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid that dictate the extraction strategy?
A1: The structure of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid possesses three key functional groups: a carboxylic acid (-COOH), a primary alcohol (-OH), and an ether linkage (-O-). For the purposes of extraction, the carboxylic acid is the most important. This acidic group allows the molecule's solubility to be dramatically and reversibly altered by adjusting the pH of the aqueous solution it is in contact with.
-
At acidic to neutral pH (pH < ~4): The carboxylic acid group is protonated (-COOH). In this neutral form, the molecule is largely non-polar and has low solubility in water but high solubility in organic solvents like ethyl acetate or dichloromethane.
-
At basic pH (pH > ~6): The carboxylic acid group is deprotonated to form a carboxylate salt (-COO⁻). This ionic form is highly polar and therefore very soluble in water, but poorly soluble in non-polar organic solvents.
This pH-dependent solubility switch is the fundamental principle used to move the compound from an organic solvent into an aqueous solution, and then back again, leaving impurities behind.
Q2: What is the pKa of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid, and why is it the most critical parameter for this process?
A2: The exact experimental pKa value for 4-(3-Hydroxypropoxy)-3-methylbenzoic acid is not widely published. However, we can make a highly reliable estimation based on structurally similar compounds. The pKa of benzoic acid is 4.2, and the pKa of p-hydroxybenzoic acid is 4.48[1][2]. The 3-hydroxypropoxy group is electronically neutral and located far from the carboxylic acid, so its effect on the pKa is minimal. Therefore, we can confidently estimate the pKa to be approximately 4.5 .
The pKa is the pH at which 50% of the acid is in its neutral form and 50% is in its ionized (salt) form. To ensure efficient extraction, a general rule is to adjust the pH to be at least two units away from the pKa.[3]
-
For extraction into the aqueous phase: The pH should be ≥ 6.5 (pKa + 2) to ensure >99% of the acid is converted to its water-soluble salt form.
-
For precipitation or re-extraction into an organic phase: The pH should be ≤ 2.5 (pKa - 2) to ensure >99% of the acid is in its neutral, water-insoluble form.
Q3: What are the recommended solvents for this extraction?
A3: A successful liquid-liquid extraction requires two immiscible solvents: an organic phase and an aqueous phase.
-
Organic Solvent: The ideal organic solvent should readily dissolve the neutral form of the compound, be immiscible with water, and have a relatively low boiling point for easy removal.
-
Aqueous Solvent: This is typically water containing an acid or a base to control the pH.
Q4: Which acid and base should I use for pH adjustment?
A4: The choice of acid and base is critical for selectivity and preventing unwanted side reactions.
-
For the Basic Wash (Deprotonation):
-
Recommended: Saturated or 5-10% aqueous sodium bicarbonate (NaHCO₃) solution.[6][7]
-
Rationale: Sodium bicarbonate is a weak base (pH of a saturated solution is ~8.3). It is strong enough to deprotonate the carboxylic acid (pKa ~4.5) but is generally not basic enough to deprotonate less acidic functional groups like phenols (pKa ~10), should they be present as impurities. This provides a layer of selectivity.[7] Using a strong base like sodium hydroxide (NaOH) is also effective but less selective and generally not necessary.[6]
-
-
For Acidification (Protonation):
Part 2: Step-by-Step Experimental Protocol
This section provides a detailed workflow for the purification of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid from a hypothetical crude mixture containing neutral impurities.
Protocol: Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude reaction mixture (approx. 1.0 g) in a suitable organic solvent (e.g., 20 mL of ethyl acetate) in a separatory funnel.
-
First Basic Wash (Extraction):
-
Add 15 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Stopper the funnel and invert it gently several times, venting frequently to release CO₂ gas that forms from the acid-base reaction. Caution: Failure to vent can cause excessive pressure buildup.
-
Allow the layers to fully separate. The top layer will be the organic phase (ethyl acetate), and the bottom will be the aqueous phase.
-
Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous 1". This layer now contains the desired product as its sodium salt.
-
-
Second Basic Wash:
-
To ensure complete extraction, add another 10 mL of saturated NaHCO₃ solution to the organic layer remaining in the funnel.
-
Repeat the gentle mixing and separation process.
-
Drain this second aqueous layer into the same flask ("Aqueous 1"). The organic layer now primarily contains neutral impurities.
-
-
Acidification (Precipitation):
-
Place the flask containing the combined aqueous extracts ("Aqueous 1") in an ice bath and stir. Chilling improves precipitation and yields larger crystals.
-
Slowly add 3M HCl dropwise while continuously monitoring the pH with a pH meter or pH paper.
-
Continue adding acid until the pH of the solution is approximately 2.[3] A white precipitate of the purified 4-(3-Hydroxypropoxy)-3-methylbenzoic acid will form.[6][8]
-
-
Isolation:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold deionized water to remove any residual salts.
-
Allow the product to air-dry or dry in a vacuum oven.
-
Workflow Visualization
Below is a diagram illustrating the logical flow of the extraction process, showing how the target compound moves between phases based on its protonation state.
Caption: Workflow for the acid-base extraction of the target compound.
Part 3: Troubleshooting Guide
This section addresses specific issues that may arise during the extraction, providing systematic solutions based on chemical principles.
Issue: Emulsion Formation
-
Q: I have a thick, milky layer between my organic and aqueous phases that won't separate. What should I do?
-
A: Cause & Solution: Emulsions are common when interfacial tension is low or when the mixture is agitated too vigorously.[3][9] The hydroxypropoxy group on the target molecule may act as a weak surfactant, exacerbating this issue.
-
Be Patient: First, let the separatory funnel stand undisturbed for 10-15 minutes. Many emulsions will break on their own.
-
"Salting Out": Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to force the phase separation.[10]
-
Gentle Agitation: In the future, use gentle swirling or inverting of the funnel rather than vigorous shaking to mix the layers.[10]
-
Filtration: As a last resort, you can drain the entire mixture and pass it through a pad of celite or glass wool, which can help break up the emulsion.
-
-
Issue: Low Product Yield
-
Q: After acidification, I got very little or no precipitate. Where did my product go?
-
A: Cause & Solution: This almost always points to an issue with pH control during one of the two key steps.
-
Incomplete Extraction: The pH of the sodium bicarbonate wash may not have been high enough to fully deprotonate and extract the acid. Check the pH of your NaHCO₃ solution; it should be > 8. If you suspect product remains in the organic layer, you can re-extract it with a fresh portion of base.
-
Incomplete Precipitation: The most common cause is insufficient acidification. A final pH of 4-5 is not low enough. You must ensure the pH is well below the pKa, ideally around pH 2, to convert the salt fully back to its neutral, insoluble form.[3] Add more acid to the aqueous solution to see if more product precipitates.
-
Check the "Waste" Organic Layer: To confirm if the product was left behind, take the original organic layer, evaporate the solvent, and analyze the residue (e.g., by TLC or NMR) to see if it contains the starting material.
-
-
Issue: Product Purity
-
Q: My final product is an oil instead of a solid, or it appears discolored. What is the problem?
-
A: Cause & Solution: This suggests the presence of impurities.
-
"Oiling Out": If the product separates as an oil, it may be due to residual organic solvent in the aqueous phase or the presence of impurities that lower the melting point. Ensure the aqueous layer was well-separated from the organic phase. Try cooling the acidified solution more thoroughly in an ice bath and scratching the inside of the flask with a glass rod to induce crystallization.
-
Contamination with Acidic Impurities: If other, more strongly acidic impurities are present, they will be co-extracted. If less acidic impurities (like phenols) are the issue, using NaHCO₃ should prevent their extraction. If this is a persistent problem, a secondary purification step like recrystallization or column chromatography may be necessary.
-
Insufficient Washing: Ensure the final solid product is washed with cold water on the filter to remove any inorganic salts (like NaCl) that have been formed.
-
-
Part 4: Data & Reference Tables
Table 1: Physicochemical Properties of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid & Related Compounds
| Property | Value / Solvent | Source / Rationale |
| Estimated pKa | ~4.5 | Based on pKa of benzoic acid (4.2) and p-hydroxybenzoic acid (4.48).[1][2] |
| Molecular Weight | 210.23 g/mol | Calculated |
| Solubility (Neutral Form) | Soluble in EtOAc, DCM, MTBE | Inferred from general principles for aromatic carboxylic acids.[4][5] |
| Poorly soluble in water | Inferred from similar compounds like 4-hydroxy-3-methylbenzoic acid.[11] | |
| Solubility (Salt Form) | Soluble in aqueous base | Fundamental principle of acid-base extraction.[8] |
| Poorly soluble in organic solvents | Fundamental principle of acid-base extraction.[5] |
Table 2: Guide to Selecting Acids and Bases for Extraction
| Reagent | Type | Typical pH | Use Case for this Protocol | Rationale & Notes |
| Sodium Bicarbonate (NaHCO₃) | Weak Base | ~8.3 | Extraction Step: To deprotonate the carboxylic acid. | Selective. Will not deprotonate less acidic impurities like phenols.[7] Generates CO₂ gas, requiring venting. |
| Sodium Hydroxide (NaOH) | Strong Base | 12-14 | Alternative for extraction | Not recommended unless necessary. Less selective and can cause hydrolysis of ester impurities if present. |
| Hydrochloric Acid (HCl) | Strong Acid | < 1 | Precipitation Step: To re-protonate the carboxylate salt. | Clean, effective, and non-oxidizing. Ensures complete protonation for maximum yield.[6] |
| Acetic Acid (CH₃COOH) | Weak Acid | ~2.4 | Not Recommended | Not acidic enough to guarantee complete protonation of the carboxylate salt. |
References
- Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025).
- Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (2020).
- Acid-Base Extraction. (n.d.). Department of Chemistry, University of Texas.
- Video: Acid-Base Extraction | Purpose, Theory & Applications - Study.com. (n.d.).
- Acid–base extraction - Wikipedia. (n.d.).
- How Can We Improve Our Liquid-Liquid Extraction Processes? - SCION Instruments. (2025).
- 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022).
- Separation of Organic Compounds by Acid-Base Extraction Techniques - Vernier. (n.d.).
- 4-Hydroxy-3-methylbenzoic acid | C8H8O3 | CID 68138 - PubChem. (n.d.).
- 4-Hydroxy-3-methylbenzoic acid - High-Purity Biochemical Reagent | APExBIO. (n.d.).
- 4-Hydroxy-3-methylbenzoic acid 97 499-76-3 - Sigma-Aldrich. (n.d.).
- 4-Hydroxy-3-methylbenzoic acid | CAS 499-76-3 - Selleck Chemicals. (n.d.).
- Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino-substituted derivatives. (n.d.).
- 4-Hydroxybenzoic acid - Wikipedia. (n.d.).
- 4-hydroxybenzoic Acid - mVOC 4.0. (n.d.).
Sources
- 1. global.oup.com [global.oup.com]
- 2. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 3. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 4. Acid-Base Extraction | Purpose, Theory & Applications - Video | Study.com [study.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vernier.com [vernier.com]
- 9. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. apexbt.com [apexbt.com]
Troubleshooting low purity in 4-(3-Hydroxypropoxy)-3-methylbenzoic acid synthesis
Ticket ID: #TS-SARO-042 Subject: Troubleshooting Low Purity in Protocol for CAS 160844-75-7 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
Low purity in the synthesis of 4-(3-hydroxypropoxy)-3-methylbenzoic acid is a common issue primarily driven by the competing nucleophilicity of the phenoxide and carboxylate moieties.
If you are attempting direct alkylation of the 4-hydroxy-3-methylbenzoic acid starting material, you will invariably encounter a mixture of O-alkylated (desired), COO-alkylated (ester impurity), and bis-alkylated products. High-purity synthesis (>98%) requires a Protection-Alkylation-Hydrolysis strategy.
This guide breaks down the failure points and provides a self-validating protocol to correct your synthesis.
Module 1: Route Analysis & Chemical Logic
The Core Problem: Competing Nucleophiles
The starting material, 4-hydroxy-3-methylbenzoic acid, contains two acidic protons:
-
Carboxylic Acid (pKa ~4.5): Deprotonates first.
-
Phenol (pKa ~10): Deprotonates second.
If you add 2 equivalents of base and the alkylating agent (3-bromo-1-propanol), the carboxylate is often more nucleophilic in polar aprotic solvents (like DMF) due to charge delocalization issues, or simply statistically available, leading to the formation of the ester side-product.
The Solution: The "Protection First" Pathway
To ensure high purity, you must remove the carboxylic acid from the equation before the alkylation step.
Workflow Diagram
The following logic flow illustrates the difference between the "Direct" (Low Purity) and "Protected" (High Purity) routes.
Figure 1: Comparison of synthetic strategies. Route A leads to inseparable impurities, while the Protected Route ensures regioselectivity.
Module 2: Step-by-Step Troubleshooting
If you are already following the protected route and still seeing low purity, check these specific parameters.
Phase 1: The Alkylation Step (Ether Synthesis)
Reaction: Methyl 4-hydroxy-3-methylbenzoate + 3-Bromo-1-propanol
| Issue | Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Starting phenol remains (>5% by HPLC). | Base is too weak or wet solvent. | Switch to K₂CO₃ (powdered, dry) in DMF . Add catalytic KI (Finkelstein condition) to activate the alkyl bromide. |
| Oligomerization | Gummy residue; multiple broad peaks in NMR. | 3-Bromo-1-propanol is polymerizing. | Do not heat above 80°C . Add the alkyl halide slowly to the mixture of Phenol+Base. |
| Elimination | Allyl alcohol peak detected; low yield. | Base is too strong (e.g., NaOH, NaH). | Use a milder carbonate base (K₂CO₃ or Cs₂CO₃ ). Avoid strong hydroxide bases which promote E2 elimination. |
Critical Protocol Adjustment: Use Acetone/K₂CO₃ under reflux for a cleaner profile if DMF workup is causing oiling out. While slower (12-24h), acetone is easier to remove, preventing residual solvent contamination [1].
Phase 2: The Hydrolysis Step (Deprotection)
Reaction: Methyl ester
Common Failure: Incomplete hydrolysis leaves the methyl ester in the final product. The ester and the acid often co-elute on standard C18 HPLC gradients, masquerading as a single impure peak.
-
Diagnostic: Check 1H NMR. A singlet at ~3.8-3.9 ppm indicates residual methyl ester.
-
Fix: Ensure the hydrolysis uses at least 2.5 equivalents of NaOH and is heated to reflux in MeOH/Water (1:1) for at least 4 hours.
Module 3: Impurity Profiling & Purification
If your crude purity is <90%, use this logic to identify and remove the impurity.
Impurity Identification Table
| Retention Time (Relative) | Probable Identity | Origin | Removal Strategy |
| 0.8 RRT | 4-Hydroxy-3-methylbenzoic acid | Unreacted Starting Material | Acid/Base Extraction: The product is less water-soluble than the starting material at pH 4-5. |
| 1.1 RRT | Methyl ester intermediate | Incomplete Hydrolysis | Resaponification: Treat crude with NaOH/MeOH again. |
| 1.2 RRT | O-Allyl impurity | Elimination of 3-bromopropanol | Recrystallization: Crystallize from Ethyl Acetate/Hexane. |
| Baseline Hump | Poly-propanol oligomers | Polymerization of reagent | Trituration: Wash the solid with cold Diethyl Ether or MTBE. |
Recommended Workup Protocol (Self-Validating)
-
Evaporation: Remove organic solvent (MeOH/THF) completely.
-
Dilution: Dissolve residue in water.
-
Washing (Critical): Wash the basic aqueous layer (pH > 12) with Ethyl Acetate (EtOAc) .
-
Why? This removes unreacted ester, bis-alkylated impurities, and oligomers before you precipitate the product.
-
-
Precipitation: Acidify the aqueous layer slowly to pH 2-3 using 1N HCl.
-
Filtration: Collect the white precipitate.
-
Recrystallization: If purity is still <98%, recrystallize from Ethanol/Water or Ethyl Acetate/Heptane .
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use 3-chloropropanol instead of 3-bromopropanol? A: Yes, but it is much slower. If you use the chloride, you must add Potassium Iodide (KI) as a catalyst (0.1 eq) to facilitate the Finkelstein reaction in situ. Without KI, the reaction may stall, leading to decomposition [2].
Q: My product is an oil, not a solid. What happened? A: This usually indicates residual DMF or the presence of the "dimer" impurity (where two phenol molecules react with one propyl chain, though less likely with monohalo-alcohols).
-
Fix: Dissolve the oil in dilute NaOH, wash with MTBE (discard organic), and re-acidify. If it oils out again, scratch the flask with a glass rod and cool to 0°C to induce crystallization.
Q: Why is the color turning pink/brown? A: Phenols are oxidation-prone. If your reaction is open to air, the phenoxide can oxidize to quinones. Always run the alkylation step under a Nitrogen or Argon atmosphere .
References
-
Williamson Ether Synthesis Optimization
- Synthesis of Saroglitazar Intermediates (Patent Context)
- Source: BenchChem Protocols. "Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid.
-
Chemoselective Phenol Alkylation
- Source: ResearchGate (Article).
-
URL:[Link]
- Relevance: Discusses the difficulty of alkylating phenols in the presence of carboxylic acids without protection.
Sources
Stability of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid under basic conditions
Welcome to the technical resource center for 4-(3-Hydroxypropoxy)-3-methylbenzoic acid. This guide, prepared by our senior application scientists, provides in-depth information, troubleshooting advice, and validated protocols to support researchers, scientists, and drug development professionals. Our goal is to ensure the successful application of this compound in your experiments by addressing potential challenges related to its stability, particularly under basic conditions.
Troubleshooting Guide: Stability Under Basic Conditions
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve common problems.
Q1: I've dissolved 4-(3-Hydroxypropoxy)-3-methylbenzoic acid in a basic buffer (pH > 8) and I'm observing a loss of the parent compound over time, even at room temperature. What is the likely cause of this degradation?
A1: While 4-(3-Hydroxypropoxy)-3-methylbenzoic acid is generally stable, the primary concern under basic conditions, especially in the presence of oxygen, is the oxidation of the terminal primary alcohol on the propoxy chain. The ether linkage and the aromatic ring are highly resistant to cleavage or degradation under basic conditions.[1][2][3] The deprotonation of the carboxylic acid to a carboxylate salt is an expected and reversible pH-dependent effect that increases aqueous solubility, but it is not a degradation pathway.
The most probable cause of compound loss is slow oxidation, which may be accelerated by factors such as elevated temperature, exposure to air (oxygen), or the presence of trace metal ion contaminants in your buffer. This oxidation would convert the terminal alcohol first to an aldehyde and potentially further to a carboxylic acid.
Scientist's Insight: To verify if oxidation is the issue, we recommend preparing your basic solution using de-gassed buffers and storing it under an inert atmosphere (e.g., nitrogen or argon). If you observe significantly improved stability, oxidation is the confirmed degradation pathway.
Q2: I'm performing a forced degradation study using 0.1 M NaOH at an elevated temperature and see new peaks in my HPLC chromatogram. What are these new peaks likely to be?
A2: In a forced degradation study under basic and oxidative conditions (e.g., heating in the presence of air), the most probable degradation products arise from the oxidation of the terminal alcohol. You should look for two primary species:
-
4-(3-Oxopropoxy)-3-methylbenzoic acid (Aldehyde degradant): The product of the initial oxidation of the primary alcohol.
-
4-(2-Carboxyethoxy)-3-methylbenzoic acid (Carboxylic acid degradant): The product of further oxidation of the aldehyde.
Cleavage of the aryl ether bond to form 4-hydroxy-3-methylbenzoic acid is extremely unlikely under these conditions and would require harsh, strong acids.[4]
Below is a diagram illustrating this potential degradation pathway.
Caption: Potential oxidative degradation pathway under basic stress.
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the handling and stability of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid.
Q1: What is the fundamental stability profile of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid in basic solutions?
A1: The molecule possesses two key functional groups whose behavior in basic media dictates its profile:
-
Carboxylic Acid (pKa ~4-5): This group will be readily and reversibly deprotonated at any pH above ~6 to form the highly water-soluble carboxylate anion. This is a predictable chemical property, not a stability issue. The pKa of the structurally similar 4-hydroxy-3-methylbenzoic acid is predicted to be 4.38.[5]
-
Aryl Ether Linkage: The C-O bond between the benzene ring and the propoxy chain is chemically robust and not susceptible to hydrolysis under basic conditions. Cleavage of such ethers requires strong acids and high temperatures.[1][2]
-
Primary Alcohol: This group is the most likely site of chemical degradation under basic conditions, primarily through an oxidation mechanism, as detailed in the troubleshooting section.
Q2: Are there any specific buffer components or excipients I should avoid when formulating with this compound under basic conditions?
A2: Care should be taken to avoid components that could promote oxidation. Avoid buffers containing transition metal ions (e.g., Cu²⁺, Fe³⁺), even at trace levels, as they can catalyze the oxidation of the primary alcohol. If you suspect metal-catalyzed degradation, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) may improve stability. Additionally, avoid strong oxidizing agents.
Q3: How should I prepare and store stock solutions of this compound to ensure maximum stability?
A3: For maximum stability and longevity of stock solutions:
-
Solvent: For non-aqueous stocks, use a high-purity, dry solvent like DMSO or ethanol. Store at -20°C or -80°C.
-
Aqueous Solutions: For aqueous solutions, especially those with a basic pH, it is critical to minimize exposure to oxygen. Prepare solutions using high-purity water that has been de-gassed (e.g., by sparging with nitrogen or argon for 15-30 minutes).
-
Storage: Aliquot the solution into single-use vials, purge the headspace with an inert gas (nitrogen or argon) before sealing, and store at 4°C for short-term use or frozen (-20°C or below) for long-term storage. Avoid repeated freeze-thaw cycles.
Q4: How can I develop an analytical method to monitor the stability of this compound?
A4: A stability-indicating analytical method is crucial. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective technique.[6][7][8] The method should be able to separate the parent compound from its potential degradation products (e.g., the aldehyde and carboxylic acid forms) and any other impurities. See Protocol 2 for a starting point. Method validation should be performed according to ICH guidelines to ensure it is accurate, precise, and specific for its intended purpose.[9][10]
Experimental Protocols and Data
To provide actionable guidance, we have outlined standard protocols for stability testing.
Protocol 1: Forced Degradation Study Under Basic Conditions
This protocol describes a typical forced degradation study to intentionally degrade the compound and identify potential degradation products.[9][11][12]
Objective: To assess the stability of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid in a basic solution under accelerated thermal conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation:
-
Label three sets of vials for different time points (e.g., T=0, T=4h, T=24h).
-
For each time point, add a known volume of the stock solution to a vial.
-
Add an equal volume of 1.0 M NaOH to achieve a final concentration of 0.5 M NaOH and 0.5 mg/mL of the compound.
-
For the T=0 sample, immediately neutralize with an equivalent amount of 1.0 M HCl and dilute with mobile phase for HPLC analysis.
-
-
Stress Condition: Place the remaining vials in a water bath or oven set to 60°C.
-
Time Points: At each designated time point (e.g., 4 and 24 hours), remove a vial from the heat, cool it to room temperature, neutralize with 1.0 M HCl, and dilute for analysis.
-
Analysis: Analyze all samples (T=0, T=4h, T=24h) using a validated stability-indicating HPLC method (see Protocol 2). Calculate the percentage of the parent compound remaining and the relative percentage of any new peaks formed.
Caption: Workflow for a basic forced degradation study.
Protocol 2: Example Stability-Indicating RP-HPLC Method
Objective: To separate 4-(3-Hydroxypropoxy)-3-methylbenzoic acid from its potential oxidative degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Validation Note: This method serves as a starting point. The separation should be validated using samples from a forced degradation study to confirm that all degradation products are resolved from the parent peak and from each other.
Table 1: Representative Stability Data
The following table shows hypothetical data from a forced degradation study conducted as per Protocol 1, demonstrating the expected trend of degradation under basic stress.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Aldehyde Degradant (%) | Carboxylic Acid Degradant (%) | Total Degradation (%) |
| 0.5 M NaOH, 60°C | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 4 | 92.5 | 5.8 | 1.7 | 7.5 | |
| 24 | 78.1 | 15.3 | 6.6 | 21.9 | |
| 0.5 M NaOH, 60°C (under N₂) | 24 | 99.1 | 0.6 | 0.3 | 0.9 |
Data Interpretation: The data clearly shows significant degradation under basic conditions with heat and exposure to air. The formation of the aldehyde and carboxylic acid degradants is observed. Crucially, when the experiment is repeated under an inert nitrogen (N₂) atmosphere, degradation is dramatically reduced, strongly supporting oxidation as the primary degradation pathway.
References
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]
-
BYJU'S. (2022, March 29). Ester Hydrolysis with H2SO4. [Link]
-
Clark, J. (n.d.). Hydrolysis of esters. Chemguide. [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
-
LookChem. (n.d.). 3-Hydroxypropanal. [Link]
-
Lhasa Limited. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
StudySmarter. (2024, August 13). Cleavage of Phenyl Ethers Explained. [Link]
-
BioPharm International. (2020, November 12). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
PubChem. (n.d.). 4-Hydroxy-3-methylbenzoic acid. [Link]
-
Longdom Publishing. (2022, November 16). Synthesis and Cleavage of Ethers. [Link]
-
Manuni, et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(2), 148-161. [Link]
-
Organic Chemistry Portal. (n.d.). Cleavage of ethers. [Link]
-
Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
-
FooDB. (2011, September 21). Showing Compound 4-Hydroxy-3-methylbenzoic acid (FDB023425). [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). [Link]
-
Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]
-
MDPI. (2010, June 11). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]benzoic acid. [Link]
-
NIST. (n.d.). 4-hydroxy-3-methylbenzoic acid. NIST Chemistry WebBook. [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with piperazine amine. [Link]
- Google Patents. (n.d.). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)
-
Exposome-Explorer - IARC. (n.d.). 3-Hydroxypropanal (Compound). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20). Unlocking the Chemistry of 4-Hydroxy-3-methylbenzoic Acid. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 2134-29-4| Chemical Name : 3-Hydroxypropanal. [Link]
-
Wikipedia. (n.d.). 4-Hydroxybenzoic acid. [Link]
-
PubChem. (n.d.). 3-Hydroxypropanal;propane-1,3-diol. [Link]
-
Longdom Publishing. (2021, November 29). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. [Link]
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- 12. biopharminternational.com [biopharminternational.com]
Validation & Comparative
Elemental Analysis & Purity Validation Guide: C₁₁H₁₄O₄
Comparative Methodology: Automated Combustion vs. Quantitative NMR (qNMR) [1]
Executive Summary
Target Molecule: C₁₁H₁₄O₄ (MW: 210.23 g/mol ) Common Isomers: Ethyl 3,4-dimethoxybenzoate; Sinapyl alcohol; 2,4,6-Trimethoxyacetophenone.[1] Context: In pharmaceutical development, validating the elemental composition of an intermediate like C₁₁H₁₄O₄ is a critical gateway to GLP toxicology studies. While Automated Combustion Analysis (CHN) remains the regulatory "gold standard" for establishing bulk purity, Quantitative NMR (qNMR) has emerged as a superior orthogonal technique for identifying specific impurities (solvents, water) that cause combustion failures.[1]
This guide provides the theoretical baselines for C₁₁H₁₄O₄ and objectively compares the experimental workflows of Combustion Analysis versus qNMR.
Theoretical Calculation (The Baseline)
Before any experimental validation, the theoretical mass fractions must be established.[1] These values define the "Acceptance Criteria" for your Certificate of Analysis.
Molecular Formula: C₁₁H₁₄O₄[1][2]
| Element | Count | Atomic Mass ( g/mol )* | Total Mass Contribution | Mass Fraction (%) |
| Carbon (C) | 11 | 12.011 | 132.121 | 62.85% |
| Hydrogen (H) | 14 | 1.008 | 14.112 | 6.71% |
| Oxygen (O) | 4 | 15.999 | 63.996 | 30.44% |
| Total | 210.229 | 100.00% |
*Atomic weights based on IUPAC standard values.
Acceptance Criteria (The ±0.4% Rule)
Per the Journal of Organic Chemistry and standard FDA Q6A guidance interpretation, a sample is considered analytically pure if experimental values fall within ±0.4% of the theoretical value.
Scientist's Note: Oxygen is rarely measured directly in standard CHN analysis; it is calculated by difference (
).[1] Therefore, errors in C or H measurement will propagate into the Oxygen value.[1]
Comparative Methodologies
Method A: Automated Combustion Analysis (CHN)
The Regulatory Standard
Principle: The sample is burned in an excess of oxygen at high temperatures (~950°C). The resulting gases (
Experimental Protocol
-
Calibration: Calibrate the analyzer (e.g., Elementar vario or PerkinElmer 2400) using a certified standard like Acetanilide (C₈H₉NO).[1] The K-factor (response factor) must be stable.[1]
-
Sample Prep: Accurately weigh 1.5 – 2.5 mg of dried C₁₁H₁₄O₄ into a tin capsule. Fold the capsule to exclude atmospheric air (which contains
and moisture).[1]-
Critical Step: Ensure the balance is stable to ±0.001 mg (1 µg).[1]
-
-
Combustion: Place in the autosampler. The sample drops into the combustion tube (with Tungsten trioxide catalyst).
-
Detection: The instrument measures the integrated peak areas of
, , and . -
Calculation: The software compares sample peak areas to the standard's K-factor to derive % content.[1]
Pros:
-
Accepted universally by regulatory bodies (FDA, EMA) for New Chemical Entities (NCE).[1]
-
Requires no specific structural knowledge (universal detector).[1]
Cons:
-
Destructive: Sample cannot be recovered.[1]
-
Blind to Impurities: It cannot distinguish between the target molecule and an isomer, or between "wet" sample and "impure" sample. A result of 60% C might mean the compound is wrong, or it simply contains 2% trapped Dichloromethane.[1]
Method B: Quantitative NMR (qNMR)
The Modern Orthogonal Approach
Principle: Unlike standard NMR, qNMR adds an Internal Standard (IS) of known purity and mass.[1] The molar ratio of the analyte to the IS is determined by the integration ratio of their signals.
Experimental Protocol
-
Internal Standard Selection: For C₁₁H₁₄O₄ (likely containing aromatic protons and methoxy groups), select a standard with a simple singlet in a clear region.[1]
-
Recommended:Maleic Acid (singlet at ~6.3 ppm) or 1,3,5-Trimethoxybenzene (if aromatic region is crowded).[1]
-
-
Weighing: Weigh ~10 mg of C₁₁H₁₄O₄ (
) and ~5 mg of Internal Standard ( ) directly into the same NMR tube or vial. Record weights to 0.01 mg precision. -
Solvation: Dissolve in 0.6 mL deuterated solvent (e.g., DMSO-
or ). Ensure complete dissolution. -
Acquisition:
-
Relaxation Delay (
): Must be (longest relaxation time). Usually set to 30–60 seconds for qNMR. -
Scans: 16–32 scans are sufficient for this concentration.[1]
-
-
Processing: Phase and baseline correct manually. Integrate the specific analyte signal (
) and the standard signal ( ).[1][3]
Calculation Formula:
Where:
- = Purity (%)[1][3]
- = Integral Area[1]
- = Number of protons (e.g., 3 for a methoxy group)[1]
- = Molecular Weight[1]
- = Mass weighed[1]
Pros:
-
Specific: Identifies what the impurity is (e.g., 0.5 molar equivalent of Ethanol).
-
Non-Destructive: Sample can be recovered.[1]
-
Accuracy: Can achieve uncertainty <1% with proper protocol.
Cons:
-
Requires expensive instrumentation (400 MHz+ NMR).[1]
-
Requires a suitable Internal Standard with no signal overlap.[1][3]
Performance Comparison: Experimental Data
The following table simulates a common scenario in drug development where a crystallized batch of C₁₁H₁₄O₄ (Ethyl 3,4-dimethoxybenzoate) retains solvent.
| Parameter | Theoretical | Method A: Combustion (Found) | Method B: qNMR (Found) |
| Carbon % | 62.85% | 61.90% (Fail ) | N/A (Calculates Purity) |
| Hydrogen % | 6.71% | 6.85% (Pass) | N/A |
| Result Interpretation | - | REJECT BATCH. Value is outside ±0.4%.[1] Cause unknown. | ACCEPT BATCH. Purity = 98.2%. Impurity identified: 1.1% wt/wt Ethyl Acetate.[1] |
| Sample Used | - | 2.0 mg (Destroyed) | 10.0 mg (Recoverable) |
| Time to Result | - | 15 mins (if calibrated) | 30 mins |
Analysis: The Combustion method failed the batch because the trapped solvent lowered the Carbon %. The scientist would be forced to recrystallize blindly. The qNMR method identified the solvent, allowing the scientist to simply dry the sample longer in a vacuum oven, saving the batch.
Visualizing the Workflow
Diagram 1: Elemental Analysis Decision Logic
This flow illustrates how to choose between EA and qNMR based on sample stage.[1]
Caption: Decision tree for selecting the appropriate validation method based on sample availability and initial results.
References
-
Food and Drug Administration (FDA). "Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products."[1][4][5][6] FDA Guidance Documents. Accessed February 23, 2026.[1] [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.[1] [Link]
-
PubChem. "Compound Summary: Ethyl 3,4-dimethoxybenzoate (C11H14O4)."[1] National Library of Medicine. [Link][1]
Sources
- 1. 2',3',4' Trimethoxyacetophenone [webbook.nist.gov]
- 2. 3',4',5'-Trimethoxyacetophenone | C11H14O4 | CID 14345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. scilit.com [scilit.com]
- 5. International Conference on Harmonisation; guidance on Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Notice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. staedean.com [staedean.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
